5-Carbethoxyuracil
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-dioxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-6(11)4-3-8-7(12)9-5(4)10/h3H,2H2,1H3,(H2,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNYHTGOVKPZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182713 | |
| Record name | Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28485-17-8 | |
| Record name | Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28485-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028485178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28485-17-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Carbethoxyuracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 5-Carbethoxyuracil, a key intermediate in the development of various therapeutic agents. This document details a reliable synthetic protocol, presents key quantitative data, and outlines the analytical techniques used for its characterization.
Introduction
This compound, also known as ethyl orotate, is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The presence of the carbethoxy group at the 5-position provides a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry. Its derivatives have been explored for a range of biological activities, including potential applications as antiviral and anticancer agents. This guide serves as a comprehensive resource for researchers engaged in the synthesis and utilization of this important heterocyclic compound.
Synthesis of this compound
The primary synthetic route to this compound involves the condensation of urea with diethyl ethoxymethylenemalonate. This reaction is typically carried out in an alcoholic solution in the presence of a basic catalyst, leading to the direct formation of the uracil ring system in good yield.[1]
Experimental Protocol
The following protocol is adapted from established literature methods for the synthesis of 5-Carbethoxyuracils.[1]
Materials:
-
Urea
-
Diethyl ethoxymethylenemalonate
-
Sodium ethoxide
-
Absolute ethanol
-
Dilute hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Urea is added to the sodium ethoxide solution and stirred until dissolved.
-
Diethyl ethoxymethylenemalonate is then added dropwise to the reaction mixture.
-
The mixture is refluxed for a specified period to drive the condensation and cyclization reaction to completion.
-
After cooling, the reaction mixture is acidified with dilute hydrochloric acid.
-
The precipitated crude product is collected by filtration.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Chemical Synthesis Workflow
The synthesis of this compound can be visualized as a three-stage process: activation, condensation and cyclization, followed by workup and purification.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The structural confirmation and purity assessment of synthesized this compound are performed using a combination of spectroscopic and physical methods.
Quantitative Data
The following table summarizes the key quantitative data for this compound and a closely related derivative, 3-Methyl-5-carbethoxyuracil, as reported in the literature.
| Property | This compound (as Ethyl Orotate) | 3-Methyl-5-carbethoxyuracil | Reference |
| Molecular Formula | C₇H₈N₂O₄ | C₈H₁₀N₂O₄ | [2] |
| Molecular Weight | 184.15 g/mol | Not explicitly stated | [2] |
| Melting Point | Not explicitly stated | 207-209 °C | [1] |
| Elemental Analysis | Not provided | Calc: C, 51.20; H, 5.72; N, 13.21. Found: C, 51.02; H, 5.88; N, 12.92 | [1] |
| Yield | Not explicitly stated | 21.8% | [1] |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the proton at the 6-position of the uracil ring, and broad singlets for the N-H protons.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the uracil ring and the ester group, the carbons of the ethyl group, and the sp² hybridized carbons of the pyrimidine ring.
2. Infrared (IR) Spectroscopy:
The IR spectrum of this compound is anticipated to exhibit strong absorption bands corresponding to the following functional groups:
-
N-H stretching vibrations in the region of 3200-3400 cm⁻¹.
-
C=O stretching vibrations for the uracil ring and the ester group, typically found between 1650-1750 cm⁻¹.
-
C-O stretching of the ester group in the 1000-1300 cm⁻¹ range.
3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (184.15).
Logical Relationship of Characterization Techniques
The characterization of this compound follows a logical progression, starting from fundamental physical properties and moving to detailed structural elucidation through spectroscopic methods.
Caption: Logical flow of characterization for this compound.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound via the condensation of urea and diethyl ethoxymethylenemalonate. The guide also outlines the essential characterization techniques, including NMR, IR, and mass spectrometry, which are crucial for confirming the structure and purity of the final product. The provided data and workflows are intended to support researchers in the efficient and reliable production and analysis of this versatile chemical intermediate for applications in drug discovery and development.
References
5-Carbethoxyuracil chemical properties and IUPAC name
An In-depth Technical Guide to 5-Carbethoxyuracil
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and structural information for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound, a derivative of uracil, is a pyrimidine base of interest in various chemical and pharmaceutical research areas. Its core structure is a uracil ring with a carbethoxy group at the 5-position.
IUPAC Name: ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]
Synonyms: this compound, Ethyl uracil-5-carboxylate, ethyl 2,4-dihydroxypyrimidine-5-carboxylate[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 28485-17-8 | [1][2] |
| Molecular Formula | C₇H₈N₂O₄ | [1][3] |
| Molecular Weight | 184.15 g/mol | [1][4] |
| Melting Point | 232-235 °C | [1] |
| Boiling Point | 398 °C at 760 mmHg | [1] |
| Density | 1.344 g/cm³ | [1] |
Structural Relationships
This compound is structurally related to uracil, a fundamental component of ribonucleic acid (RNA). The addition of a carboxyl group at the 5-position forms uracil-5-carboxylic acid (also known as Orotic Acid), and the subsequent esterification with ethanol yields this compound. This relationship is crucial for understanding its potential biological roles and synthetic pathways.
Caption: Chemical relationship between Uracil, Orotic Acid, and this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are critical for research and development. Below are representative methodologies.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of Orotic Acid (uracil-5-carboxylic acid).
Objective: To synthesize this compound via Fischer esterification of Orotic Acid.
Materials:
-
Orotic Acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (as catalyst)
-
Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Suspend Orotic Acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
The crude product may precipitate. If so, collect it by filtration.
-
If the product remains in solution, remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices. This protocol is adapted from general methods for analyzing similar uracil derivatives[5][6].
Objective: To quantify the concentration of this compound in a biological sample (e.g., plasma, tissue homogenate).
Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-labeled this compound)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Biological matrix
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Centrifuge and vials
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample, add 20 µL of the internal standard solution.
-
Add 300 µL of cold protein precipitation solvent.
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation from matrix components.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both this compound and its internal standard.
-
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of this compound using LC-MS/MS.
Caption: General workflow for the quantification of this compound by LC-MS/MS.
Spectral Data
-
¹H-NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), a singlet for the proton at the 6-position of the uracil ring, and broad singlets for the N-H protons.
-
¹³C-NMR: Carbon signals corresponding to the carbonyl groups of the uracil ring, the ester carbonyl, the ethyl group carbons, and the carbons of the pyrimidine ring are expected.
-
IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching, C=O stretching (for both the amide and ester groups), and C-O stretching.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 185.05, corresponding to the protonated molecule C₇H₉N₂O₄⁺.
References
- 1. This compound crystalline 28485-17-8, Information for this compound crystalline 28485-17-8, Suppliers of United States this compound crystalline 28485-17-8 [chemnet.com]
- 2. This compound | 28485-17-8 [chemicalbook.com]
- 3. This compound | C7H8N2O4 | CID 101411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl orotate | C7H8N2O4 | CID 549450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
5-Carbethoxyuracil: A Technical Guide to its Discovery, Synthesis, and Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Carbethoxyuracil, a pyrimidine derivative. The document covers the historical context of its discovery, its physicochemical properties, a detailed synthesis protocol, and a discussion of its potential biological significance in the broader context of uracil analogs.
Discovery and History
The synthesis of this compound was notably described in a seminal 1952 paper by Calvert W. Whitehead, published in the Journal of the American Chemical Society. This work focused on the synthesis of various 5-carbethoxyuracils as potential antagonists of pyrimidine metabolism. At the time, the field of chemotherapy was burgeoning, and the structural similarity of these synthetic compounds to natural pyrimidines like uracil and thymine made them promising candidates for investigation as antimetabolites. The rationale was that such molecules could interfere with the synthesis of nucleic acids, thereby inhibiting the growth of rapidly proliferating cells, such as those found in tumors. Whitehead's work provided a foundational method for the synthesis of this class of compounds, paving the way for further research into their chemical and biological properties.
Physicochemical Properties
This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below. While specific spectral data for this compound is not widely published, typical spectral characteristics for uracil derivatives can be inferred.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | PubChem[1] |
| Molecular Weight | 184.15 g/mol | PubChem[1] |
| Melting Point | 232-235 °C | ChemNet[2] |
| Density | 1.344 g/cm³ | ChemNet[2] |
| CAS Number | 28485-17-8 | ChemicalBook[3] |
| IUPAC Name | Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | PubChem[1] |
| Canonical SMILES | CCOC(=O)C1=CNC(=O)NC1=O | PubChem[1] |
| Solubility | Data not readily available | |
| Appearance | Crystalline solid | ChemNet[2] |
Note: Detailed, publicly available NMR, IR, and Mass Spectrometry data specifically for this compound are limited. Researchers should perform their own spectral analysis for confirmation.
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is typically achieved through the condensation reaction of diethyl ethoxymethylenemalonate with urea. The following is a representative experimental protocol based on the general method described by Whitehead.
Reaction Scheme:
Materials:
-
Diethyl ethoxymethylenemalonate
-
Urea
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium ethoxide in absolute ethanol. To this solution, add one molar equivalent of urea and stir until it dissolves completely.
-
Addition of Diethyl Ethoxymethylenemalonate: To the urea-sodium ethoxide solution, add one molar equivalent of diethyl ethoxymethylenemalonate dropwise at room temperature with continuous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 5-6. The product, this compound, will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure, crystalline this compound.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The final product should be characterized by determining its melting point and through spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Potential Biological Significance and Applications
While specific biological activity data for this compound is not extensively documented, its structural similarity to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent, suggests its potential as a subject of interest in drug discovery. 5-substituted uracils are a well-established class of compounds with a range of biological activities, including antiviral and anticancer properties.
The mechanism of action of many 5-substituted uracil analogs involves their conversion within the body to their corresponding nucleotides, which can then interfere with nucleic acid synthesis and function. For instance, 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.
Given this precedent, this compound could potentially serve as a lead compound or an intermediate in the synthesis of more complex and biologically active molecules. Its carbethoxy group at the 5-position offers a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart of the synthesis of this compound.
Logical Relationship of Uracil Derivatives in Drug Discovery
This diagram shows the logical progression from the core uracil structure to potential therapeutic applications.
Caption: Potential therapeutic pathways for uracil derivatives.
References
An In-depth Technical Guide to the Solubility of 5-Carbethoxyuracil in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Carbethoxyuracil, also known as ethyl orotate, is a pyrimidine derivative of significant interest in pharmaceutical and biochemical research. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the available information on the solubility of this compound. Despite an extensive search of scientific literature and patent databases, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. Consequently, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound, alongside qualitative solubility information inferred from related compounds. This guide is intended to be a valuable resource for researchers, enabling them to systematically determine the solubility of this compound in their specific applications.
Introduction
This compound (ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) is a derivative of orotic acid, a key intermediate in the biosynthesis of pyrimidines. Its chemical structure, featuring both a polar uracil ring and a less polar ethyl ester group, suggests a nuanced solubility profile in organic solvents. The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that influences its bioavailability, processability, and the design of dosage forms.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior and for designing solubility experiments.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₄ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| CAS Number | 28485-17-8 | |
| Melting Point | 232-235 °C | |
| Appearance | White crystalline powder | |
| pKa | Data not available | |
| LogP | -0.5 (estimated) | [1] |
Table 1: Physicochemical Properties of this compound
Qualitative Solubility Information
While precise quantitative data is lacking, some qualitative insights into the solubility of this compound and related compounds can be gleaned from the literature:
-
Orotic Acid: The parent compound, orotic acid, is reported to be insoluble in water, ethanol, and other organic solvents, with only slight solubility in hot water.[2] This suggests that the uracil ring itself confers poor solubility in organic media.
-
Orotate Esters: A patent for Vitamin E orotate describes it as being "freely soluble in alcohols, for example, ethyl alcohol and isopropyl alcohol".[3] This indicates that the esterification of the carboxylic acid group can significantly enhance solubility in organic solvents. It is reasonable to infer that this compound, being an ethyl ester, would exhibit some degree of solubility in alcohols and other polar organic solvents.
Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like ethanol and methanol, compared to nonpolar solvents such as hexane or toluene.
Experimental Protocol for Solubility Determination
The following section outlines a detailed methodology for the quantitative determination of this compound solubility in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Constant temperature incubator/shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
4.2. Experimental Workflow
The general workflow for determining the solubility of this compound is depicted in the following diagram:
Figure 1: Experimental workflow for solubility determination.
4.3. Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Quantification:
-
HPLC Method: Develop an HPLC method with a suitable column (e.g., C18) and mobile phase. The detector wavelength should be set to the λmax of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
UV-Vis Spectrophotometry: Determine the absorbance of the diluted sample at the λmax of this compound. Use a calibration curve prepared from standard solutions to calculate the concentration.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Logical Relationship for Solvent Selection
The choice of solvents for solubility screening should be systematic. A logical approach is to select a range of solvents with varying polarities and hydrogen bonding capabilities.
Figure 2: Logical diagram for solvent selection.
Conclusion
References
Spectroscopic Profile of 5-Carbethoxyuracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Carbethoxyuracil (also known as Ethyl uracil-5-carboxylate), a heterocyclic compound of interest in medicinal chemistry and drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for an audience of researchers and drug development professionals.
Molecular Structure
IUPAC Name: Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Molecular Formula: C₇H₈N₂O₄ Molecular Weight: 184.15 g/mol CAS Number: 28485-17-8
Spectroscopic Data Summary
The following sections and tables summarize the essential spectroscopic data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data presented are based on established values for closely related alkyl esters of uracil-5-carboxylic acid, providing a reliable reference for the characterization of the ethyl ester.
Table 1: ¹H NMR Spectroscopic Data for this compound (Estimated)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| ~11.60 | Singlet | 1H | N³-H | - |
| ~11.30 | Singlet | 1H | N¹-H | - |
| ~8.12 | Singlet | 1H | C⁶-H | - |
| ~4.15 | Quartet | 2H | -OCH₂CH₃ | ~7.1 |
| ~1.22 | Triplet | 3H | -OCH₂CH₃ | ~7.1 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Estimated)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~163.2 | Ester C=O |
| ~160.5 | C⁴=O |
| ~151.1 | C²=O |
| ~149.8 | C⁶ |
| ~103.5 | C⁵ |
| ~60.5 | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by the vibrational frequencies of its key functional groups.
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200-3050 | Medium, Broad | N-H Stretch | Amide (Uracil ring) |
| ~2980 | Medium | C-H Stretch | Alkyl (Ethyl group) |
| ~1725 | Strong | C=O Stretch | Ester |
| ~1680 | Strong | C=O Stretch | Amide (Uracil ring) |
| ~1640 | Medium | C=C Stretch | Alkene (Uracil ring) |
| ~1230 | Strong | C-O Stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion Type |
| 184 | [M]⁺ (Molecular Ion) |
| 156 | [M - C₂H₄]⁺ |
| 139 | [M - OCH₂CH₃]⁺ |
| 112 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
The following are representative protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Instrumentation : A Bruker Avance 400 spectrometer (or equivalent) operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Acquisition : The spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition : The spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling is employed to simplify the spectrum to single peaks for each carbon environment.
Infrared (IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation : A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation : A dilute solution of this compound is prepared in a methanol/water (1:1) mixture at a concentration of approximately 1 µg/mL.
-
Acquisition : The sample is introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500. The capillary voltage is set to 3.5 kV, and the source temperature is maintained at 320°C.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized batch of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
starting materials for 5-Carbethoxyuracil synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 5-Carbethoxyuracil (also known as Ethyl uracil-5-carboxylate). This pyrimidine derivative serves as a crucial building block in the synthesis of various biologically active compounds. This document outlines the core synthetic strategies, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Core Synthetic Strategies: An Overview
The synthesis of the uracil ring system, a fundamental component of nucleic acids, typically involves the condensation of a three-carbon component with a urea or thiourea derivative. In the case of this compound, the key challenge lies in the introduction of the carbethoxy group at the C5 position of the pyrimidine ring. Two primary starting materials have been established as effective three-carbon synthons for this purpose:
-
Diethyl ethoxymethylenemalonate (DEEMM) : This is a highly effective and commonly used starting material. The ethoxymethylene group provides a reactive site for condensation with urea, directly leading to the desired 5-carbethoxy substituted uracil ring.
-
Diethyl malonate (DEM) : As a more basic starting material, diethyl malonate can also be utilized. This pathway often involves a condensation reaction with urea in the presence of a strong base, such as sodium ethoxide, to facilitate the cyclization.
The choice between these starting materials may depend on factors such as commercial availability, cost, and desired reaction conditions. The reaction with urea provides this compound, while the use of thiourea yields the corresponding 5-Carbethoxy-2-thiouracil.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for the synthesis of this compound and its thio-analogue, based on established methodologies.
| Starting Material(s) | Reagents | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) |
| Diethyl ethoxymethylenemalonate, Urea | - | Sodium Ethoxide | Ethanol | Reflux | Not specified |
| Diethyl malonate, Urea | - | Sodium Ethoxide | Absolute Ethanol | Reflux, 7 hours, 110°C (oil bath) | 72-78% (for Barbituric Acid) |
| Diethyl ethoxymethylenemalonate, N-substituted thioureas | - | Pyridine | - | Microwave irradiation | Moderate to good[1] |
Note: Specific yield data for the direct synthesis of this compound is not consistently reported in readily available literature. The yield for barbituric acid synthesis from diethyl malonate and urea is provided as a reference for a similar condensation reaction.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound from Diethyl Ethoxymethylenemalonate and Urea
This protocol is based on the classical approach for pyrimidine synthesis.
Materials:
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric Acid (concentrated)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol with caution to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of urea dissolved in absolute ethanol. Subsequently, add diethyl ethoxymethylenemalonate dropwise to the mixture with stirring.
-
Condensation Reaction: Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid. The precipitated crude product is collected by filtration.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the pure product.
Protocol 2: Synthesis of this compound from Diethyl Malonate and Urea
This method is analogous to the synthesis of barbituric acid.
Materials:
-
Diethyl malonate (DEM)
-
Urea (dry)
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric Acid (concentrated)
Procedure:
-
Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 cc of absolute alcohol.
-
Reaction Setup: To this solution, add 80 g (0.5 mole) of diethyl malonate, followed by 30 g (0.5 mole) of dry urea dissolved in 250 cc of hot (70°C) absolute alcohol.
-
Reflux: After shaking the mixture well, reflux it for seven hours on an oil bath heated to 110°C. A white solid is expected to separate rapidly.
-
Isolation: After the reaction is complete, add 500 cc of hot (50°C) water and then enough concentrated hydrochloric acid to make the solution acidic (approximately 45 cc).
-
Crystallization: Filter the resulting clear solution and cool it in an ice bath overnight.
-
Purification: Collect the white product on a Büchner funnel, wash it with 50 cc of cold water, and then dry it in an oven at 105–110°C for three to four hours.
Mandatory Visualizations
Diagram 1: Synthesis Pathway of this compound from Diethyl Ethoxymethylenemalonate and Urea
Caption: Synthetic route to this compound from DEEMM and Urea.
Diagram 2: Synthesis Pathway of this compound from Diethyl Malonate and Urea
Caption: Synthetic route to this compound from DEM and Urea.
Diagram 3: Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific data in the public domain regarding the biological activity and involvement of this compound in cellular signaling pathways. Much of the research on 5-substituted uracils has focused on derivatives such as 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent.
While direct evidence is wanting, the structural similarity of this compound to other uracil analogues suggests potential for biological activity. Uracil derivatives are known to act as antimetabolites, interfering with nucleic acid synthesis and repair pathways. It is plausible that this compound could exhibit inhibitory effects on enzymes involved in pyrimidine metabolism. However, without specific in vitro or in vivo studies, any discussion on its role in signaling pathways remains speculative.
Future research is warranted to explore the potential pharmacological properties of this compound, including its cytotoxicity against cancer cell lines and its ability to modulate specific enzyme activities or signaling cascades. Such studies would be crucial for determining its potential as a lead compound in drug discovery and development.
References
CAS number and molecular formula of 5-Carbethoxyuracil
CAS Number: 28485-17-8 Molecular Formula: CࠧHࠨNࠢOࠤ
This technical guide provides an in-depth overview of 5-Carbethoxyuracil, a pyrimidine derivative of significant interest to researchers in drug development and medicinal chemistry. This document outlines its chemical properties, synthesis, and available biological data, presented in a format tailored for scientists and research professionals.
Chemical and Physical Properties
This compound, also known as Isoorotic acid ethyl ester, is a uracil derivative characterized by a carbethoxy group at the 5-position of the pyrimidine ring. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 28485-17-8 | |
| Molecular Formula | CࠧHࠨNࠢOࠤ | |
| Molecular Weight | 184.15 g/mol | |
| Alternate Name | Isoorotic acid ethyl ester |
Synthesis of this compound
The synthesis of this compound and its derivatives often employs well-established methods in heterocyclic chemistry, such as the Biginelli reaction. This one-pot condensation reaction typically involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.
While a highly specific, detailed protocol for the direct synthesis of this compound was not prominently available in the reviewed literature, the synthesis of structurally related 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives provides a foundational methodology. These syntheses generally involve the reaction of ethyl acetoacetate with urea or a substituted urea.[1]
A general workflow for the synthesis of related pyrimidine structures is depicted below.
Caption: General workflow for the synthesis of this compound derivatives.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information specifically detailing the biological activity and associated signaling pathways of this compound. Research on uracil derivatives is extensive, with many compounds exhibiting a range of biological effects. For instance, 5-substituted uracil derivatives, such as 5-alkoxymethyluracil analogues, have been investigated for their antiviral and cytotoxic activities.[2] Similarly, 5-aminouracil derivatives have been explored for their potential therapeutic applications.
It is important to note that the well-known anticancer drug 5-Fluorouracil (5-FU) is a different uracil derivative with a distinct mechanism of action. The biological effects of 5-FU should not be extrapolated to this compound without specific experimental evidence.
Further research is required to elucidate the specific biological targets, mechanism of action, and any potential therapeutic applications of this compound. Researchers investigating this compound are encouraged to perform initial screenings to determine its bioactivity profile.
Experimental Protocols for Related Compounds
While a specific protocol for this compound is not detailed here, the following provides a general methodology for the synthesis of related tetrahydropyrimidine derivatives, which can serve as a starting point for experimental design.
Synthesis of Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:
-
Reactants: 0.2 M (6.2 g) of fluoro-benzaldehyde, urea (3 g), and ethyl acetoacetate (6.5 g).[1]
-
Catalyst: A catalytic amount of CuClࠢ·2HࠢO.[1]
-
Procedure:
This solvent-less approach offers an efficient method for the synthesis of the pyrimidine core structure.[1] Modifications to this protocol, such as the omission of the aldehyde, would be necessary to target the synthesis of this compound.
Conclusion and Future Directions
This compound is a chemical compound with a well-defined structure. While methods for the synthesis of related compounds are established, a detailed, publicly available protocol for its direct synthesis is not readily accessible. Furthermore, its biological activity and mechanism of action remain largely unexplored.
For researchers, scientists, and drug development professionals, this compound represents an opportunity for novel discovery. Future research should focus on:
-
Developing and optimizing a specific synthesis protocol for this compound.
-
Conducting comprehensive in vitro and in vivo studies to determine its biological activity, including potential antimicrobial, antiviral, or anticancer effects.
-
Identifying the molecular targets and signaling pathways through which this compound may exert its effects.
The data presented in this guide serves as a foundational resource for initiating further investigation into this promising compound.
References
5-Carbethoxyuracil: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
A Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Carbethoxyuracil, a key pyrimidine derivative, serves as a fundamental building block in the synthesis of a diverse array of heterocyclic compounds. Its strategic functionalization at the C5 position with a carbethoxy group provides a reactive site for various chemical transformations, leading to the formation of fused pyrimidine systems and other complex molecules of significant pharmacological interest. This technical guide offers an in-depth exploration of the synthesis, chemical properties, and extensive applications of this compound as a precursor. It provides detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways to facilitate its use in academic and industrial research, particularly in the field of drug discovery and development.
Introduction
Pyrimidine and its fused heterocyclic derivatives are of paramount importance in medicinal chemistry due to their wide spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] The uracil scaffold, a core component of nucleic acids, is a privileged structure in the design of therapeutic agents. This compound, in particular, has emerged as a valuable intermediate owing to the versatility of its ester functional group, which allows for the synthesis of a variety of derivatives such as amides, hydrazides, and other esters, and facilitates cyclization reactions to form fused heterocyclic systems.[2] This guide will systematically cover the synthesis of this compound and its subsequent elaboration into more complex heterocyclic structures.
Synthesis of this compound
A robust and widely employed method for the synthesis of this compound involves the condensation of diethyl ethoxymethylenemalonate with urea in the presence of a basic catalyst.[2] This reaction provides a direct and efficient route to the desired product in good yields.
General Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethyl ethoxymethylenemalonate
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Dilute Hydrochloric Acid
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Add urea to the sodium ethoxide solution and stir until dissolved.
-
To this solution, add diethyl ethoxymethylenemalonate dropwise while maintaining the temperature.
-
Reflux the reaction mixture for a specified period (e.g., 2-3 hours).
-
After reflux, distill off the ethanol.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[2]
Quantitative Data for this compound and its Derivatives
| Compound | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |
| This compound | C₇H₈N₂O₄ | 207-209 | 72 | [2] |
| 3-Methyl-5-carbethoxyuracil | C₈H₁₀N₂O₄ | 112 | 62 | [2] |
| 5-Carboxyuracil | C₅H₄N₂O₄ | 242 (dec.) | 98 | [2] |
| Methyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate | C₆H₆N₂O₄ | 241–245 | 50 | [3] |
Chemical Transformations of this compound
The chemical reactivity of this compound is dominated by the ester group at the C5 position and the acidic protons on the nitrogen atoms. These features allow for a variety of transformations to produce a rich library of heterocyclic compounds.
Hydrolysis to 5-Carboxyuracil
The carbethoxy group can be readily hydrolyzed under basic conditions to yield 5-carboxyuracil.[2] This carboxylic acid derivative is a key intermediate for the synthesis of amides and other derivatives.
Caption: Hydrolysis of this compound.
Synthesis of 5-Carboxyuracil Esters and Amides
5-Carboxyuracil can be converted to a variety of esters and amides using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI).
Materials:
-
5-Carboxyuracil
-
Appropriate alcohol (e.g., methanol, ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
-
Chloroform
Procedure:
-
Dissolve 5-carboxyuracil in DMF.
-
Add DCC, DMAP, and the appropriate alcohol to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the resulting precipitate (dicyclohexylurea) and wash it with chloroform.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Materials:
-
5-Carboxyuracil
-
Appropriate amine or amino acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Dimethylformamide (DMF)
Procedure:
-
Stir a mixture of 5-carboxyuracil and CDI in DMF at room temperature for 2 hours to activate the carboxylic acid.
-
Add the appropriate amino acid or amine to the reaction mixture and stir overnight.
-
Filter the formed precipitate and wash with DMF.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or chromatography.
This compound in the Synthesis of Fused Heterocyclic Systems
A significant application of this compound and its derivatives is in the construction of fused pyrimidine ring systems. These scaffolds are present in numerous biologically active molecules.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Derivatives of 5-aminouracil, which can be synthesized from 5-nitrouracil (obtainable from uracil), can be used to construct pyrazolo[3,4-d]pyrimidine systems. While not a direct reaction of this compound, the strategic placement of a functional group at the C5 position is a key concept that originates from the chemistry of compounds like this compound. A general workflow is presented below.
Caption: General workflow for pyrazolopyrimidines.
Reactions with Hydrazines to form Pyrimido[4,5-d]pyridazines
Although not directly starting from this compound in the provided literature, 6-hydrazinyluracils are key intermediates for synthesizing fused systems like pyrimidopyridazines.[1] The C5-substituent in uracil plays a crucial role in the reactivity and ultimate structure of the fused product.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis and the reactivity of its C5-ester group make it an ideal starting material for creating complex molecular architectures, including biologically active fused pyrimidine systems. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this compound in their scientific endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel therapeutic agents.
References
Theoretical Reactivity of 5-Carbethoxyuracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the reactivity of 5-Carbethoxyuracil, a substituted pyrimidine base of interest in medicinal chemistry. In the absence of extensive direct experimental and computational studies on this specific molecule, this document synthesizes findings from theoretical studies on uracil and its derivatives to extrapolate and predict the reactivity of the this compound scaffold. The guide covers fundamental aspects of its electronic structure, potential reaction pathways, and the computational methodologies used to study such systems. All quantitative data presented are illustrative, based on known values for structurally related compounds, and are intended to serve as a baseline for future experimental and computational investigations.
Introduction
Uracil and its derivatives are fundamental components of nucleic acids and play crucial roles in various biological processes. Chemical modification of the uracil ring, particularly at the C5 position, can significantly alter its chemical reactivity and biological activity, making these compounds valuable scaffolds in drug design and discovery. This compound, featuring an electron-withdrawing carbethoxy group at the C5 position, presents a unique electronic profile that is expected to influence its susceptibility to nucleophilic and electrophilic attack. Understanding the theoretical underpinnings of its reactivity is paramount for the rational design of novel therapeutics and chemical probes.
This guide will delve into the computational approaches used to study uracil derivatives, present predicted reactivity indices, and propose potential reaction mechanisms.
Computational Methodology
The theoretical study of uracil derivatives predominantly employs quantum chemical methods to elucidate their electronic structure and reactivity. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy.
Density Functional Theory (DFT) Protocols
A common protocol for geometry optimization and electronic structure calculation of uracil derivatives involves the use of hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31+G(d,p) or 6-311++G(d,p).[1] The inclusion of diffuse functions (+) is important for accurately describing anionic species, while polarization functions (d,p) are crucial for representing the asymmetric electron distribution in these molecules.
Illustrative Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) for all atoms.
-
Solvation Model: The effect of a solvent (e.g., water, DMSO) can be incorporated using a continuum model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
Calculation Type:
-
Opt: Performs a geometry optimization to find the lowest energy conformation of the molecule.
-
Freq: Calculates vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.
-
-
Output Analysis: The output file is analyzed to extract optimized Cartesian coordinates, electronic energies, HOMO-LUMO energies, and molecular orbital compositions.
Predicted Reactivity and Electronic Properties
The electronic properties of this compound are dictated by the pyrimidine ring and the electron-withdrawing nature of the C5 substituent. This influences the molecule's frontier molecular orbitals (FMOs) and its molecular electrostatic potential (MESP).
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies for Uracil and this compound
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Uracil | -6.5 | -0.8 | 5.7 |
| This compound | -7.2 | -1.5 | 5.7 |
Note: These values are hypothetical and for illustrative purposes only. The presence of the electron-withdrawing carbethoxy group is expected to lower both the HOMO and LUMO energy levels.
Molecular Electrostatic Potential (MESP)
The MESP provides a visual representation of the charge distribution in a molecule and helps identify sites susceptible to electrophilic and nucleophilic attack. For this compound, negative potential (red/yellow) is expected around the oxygen atoms and the N1 and N3 positions, indicating sites for electrophilic attack. Positive potential (blue) would be concentrated around the hydrogen atoms. The C6 position is expected to be a likely site for nucleophilic attack due to the electron-withdrawing effect of the adjacent carbethoxy group.
Potential Reaction Pathways
Based on the known reactivity of uracil derivatives, several reaction pathways can be postulated for this compound.
Nucleophilic Addition to the C5-C6 Double Bond
The C5-C6 double bond in uracil is susceptible to nucleophilic attack, and this reactivity is enhanced by the presence of an electron-withdrawing group at the C5 position. Nucleophiles are expected to preferentially attack the C6 position.
Table 2: Illustrative Calculated Activation Barriers for Nucleophilic Addition
| Nucleophile | Reaction Site | Activation Energy (kcal/mol) |
| Ammonia | C6 | 25 |
| Methylamine | C6 | 23 |
| Thiophenol | C6 | 20 |
Note: These values are hypothetical and for illustrative purposes only, intended to show relative trends.
Electrophilic Substitution at the C5 Position
While the carbethoxy group is deactivating, electrophilic substitution at the C5 position, a common reaction for uracil, might still be possible under forcing conditions, potentially leading to displacement of the carbethoxy group or reaction at other positions if the C5 is sufficiently deactivated.
Conclusion
This technical guide has provided a theoretical framework for understanding the reactivity of this compound based on established computational methodologies and principles derived from studies of related uracil derivatives. The presence of the electron-withdrawing carbethoxy group at the C5 position is predicted to significantly influence the molecule's electronic properties, making the C6 position particularly susceptible to nucleophilic attack. The illustrative data and workflows presented herein are intended to guide future experimental and computational research to fully elucidate the chemical behavior of this promising scaffold. Researchers are encouraged to perform dedicated quantum chemical calculations on this compound to obtain precise quantitative data.
References
Methodological & Application
Application Notes and Protocols for Nucleoside Synthesis using 5-Carbethoxyuracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of nucleosides derived from 5-Carbethoxyuracil, a key intermediate in the development of various therapeutic agents. The primary method described is the Vorbrüggen glycosylation, a robust and widely used method for the formation of the N-glycosidic bond between a pyrimidine base and a sugar moiety.
Introduction
This compound is a versatile starting material for the synthesis of a wide range of modified nucleosides. The electron-withdrawing nature of the carbethoxy group at the C5 position can influence the biological activity of the resulting nucleosides, making them valuable candidates for antiviral and anticancer drug discovery. The synthesis of these nucleosides is typically achieved through a multi-step process involving the silylation of this compound followed by a Lewis acid-catalyzed glycosylation with a protected sugar.
Key Reaction: Vorbrüggen Glycosylation
The silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation, is the cornerstone for synthesizing nucleosides from this compound.[1] This reaction involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative, typically in the presence of a Lewis acid catalyst.[1] The process generally proceeds through the following key stages:
-
Silylation of this compound: The initial step involves the silylation of this compound to enhance its solubility in organic solvents and to increase the nucleophilicity of the N1 position for the subsequent glycosylation reaction.[2]
-
Glycosylation: The silylated this compound is then reacted with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst.
-
Deprotection: The final step involves the removal of the protecting groups from the sugar moiety to yield the desired nucleoside.
Experimental Protocols
Protocol 1: Silylation of this compound
This protocol describes the preparation of persilylated this compound, a key intermediate for the Vorbrüggen glycosylation.
Materials:
-
This compound
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
A mixture of this compound (1 equivalent), hexamethyldisilazane (HMDS) (1.2 equivalents), and a catalytic amount of ammonium sulfate is prepared in anhydrous 1,2-dichloroethane (DCE).
-
The reaction mixture is heated to reflux for 3 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess HMDS are removed under reduced pressure to yield the persilylated this compound, which is typically used in the next step without further purification.
Protocol 2: Vorbrüggen Glycosylation for the Synthesis of 5-Carbethoxyuridine
This protocol details the coupling of silylated this compound with a protected ribose to form the corresponding nucleoside.
Materials:
-
Persilylated this compound (from Protocol 1)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Lewis Acid (e.g., SnCl₄ or TMSOTf)
-
Anhydrous 1,2-dichloroethane (DCE) or acetonitrile (MeCN)
Procedure:
-
The silylated this compound (1 equivalent) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 equivalents) are dissolved in anhydrous DCE or MeCN.
-
The solution is cooled to 0°C, and the Lewis acid (e.g., SnCl₄, 1.2 equivalents) is added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the protected 5-carbethoxyuridine.
Protocol 3: Deprotection of Protected 5-Carbethoxyuridine
This protocol describes the removal of the benzoyl protecting groups to yield the final 5-Carbethoxyuridine.
Materials:
-
Protected 5-carbethoxyuridine (from Protocol 2)
-
Methanolic ammonia (saturated at 0°C)
-
Methanol
Procedure:
-
The protected 5-carbethoxyuridine is dissolved in methanol.
-
The solution is cooled to 0°C, and saturated methanolic ammonia is added.
-
The reaction mixture is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to yield 5-Carbethoxyuridine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of 5-carbethoxyuridine via the Vorbrüggen reaction. The exact conditions may vary and require optimization for specific substrates and scales.
| Parameter | Silylation | Glycosylation | Deprotection |
| Key Reagents | This compound, HMDS, (NH₄)₂SO₄ | Silylated this compound, Protected Ribose, Lewis Acid | Protected 5-Carbethoxyuridine, Methanolic Ammonia |
| Solvent | 1,2-Dichloroethane (DCE) | 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN) | Methanol |
| Catalyst | Ammonium sulfate | SnCl₄ or TMSOTf | - |
| Temperature | Reflux | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 3 hours | 4-12 hours | 12-24 hours |
| Typical Yield | >95% (crude) | 60-80% | 85-95% |
Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis of nucleosides from this compound.
Caption: Silylation of this compound.
Caption: Glycosylation and Deprotection Steps.
Signaling Pathways and Logical Relationships
The synthesis of nucleosides from this compound follows a logical progression of chemical transformations designed to achieve the desired molecular architecture. The key relationship is the necessity of the silylation step to activate the uracil ring for efficient glycosylation.
Caption: Logical Flow of Nucleoside Synthesis.
References
Application Note: A Proposed Synthetic Route for 5-Fluorouracil from 5-Carbethoxyuracil
For Research Use Only.
Abstract
This document outlines a proposed three-step protocol for the chemical synthesis of the antineoplastic agent 5-fluorouracil, starting from 5-Carbethoxyuracil. The synthesis proceeds through the intermediate uracil-5-carboxylic acid (orotic acid) and 5-fluoroorotic acid. The protocol involves a sequence of hydrolysis, electrophilic fluorination, and thermal decarboxylation. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
5-Fluorouracil (5-FU) is a pyrimidine analog widely used as a chemotherapeutic agent in the treatment of various cancers, including colorectal, breast, and stomach cancers. Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, leading to cytotoxicity in rapidly dividing cancer cells. The synthesis of 5-FU and its derivatives is of significant interest in medicinal and process chemistry. This application note details a logical synthetic pathway from this compound, a readily accessible starting material.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process:
-
Step 1: Hydrolysis of this compound to yield uracil-5-carboxylic acid.
-
Step 2: Electrophilic Fluorination of uracil-5-carboxylic acid to produce 5-fluoroorotic acid.
-
Step 3: Thermal Decarboxylation of 5-fluoroorotic acid to afford the final product, 5-fluorouracil.
Data Presentation
Table 1: Reagents and Solvents for Synthesis
| Step | Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1 | This compound | C7H8N2O4 | 184.15 | Starting Material |
| 1 | Sodium Hydroxide (NaOH) | NaOH | 40.00 | Base for Hydrolysis |
| 1 | Hydrochloric Acid (HCl) | HCl | 36.46 | Acid for Neutralization |
| 2 | Uracil-5-carboxylic Acid | C5H4N2O4 | 156.09 | Intermediate |
| 2 | Fluorine (F2) | F2 | 38.00 | Fluorinating Agent |
| 2 | Acetic Acid | CH3COOH | 60.05 | Solvent |
| 3 | 5-Fluoroorotic Acid | C5H3FN2O4 | 174.09 | Intermediate |
| 3 | High-boiling solvent (e.g., DMSO) | C2H6OS | 78.13 | Solvent for Decarboxylation |
Table 2: Expected Products and Intermediates
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (Theoretical) |
| Uracil-5-carboxylic Acid | C5H4N2O4 | 156.09 | High |
| 5-Fluoroorotic Acid | C5H3FN2O4 | 174.09 | Moderate |
| 5-Fluorouracil | C4H3FN2O2 | 130.08 | Moderate to High |
Experimental Protocols
Caution: This protocol involves hazardous materials, including elemental fluorine, which is extremely toxic and reactive. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Hydrolysis of this compound to Uracil-5-carboxylic Acid
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Acidification: After completion, cool the reaction mixture to room temperature and then further in an ice bath.
-
Precipitation: Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches approximately 2. A white precipitate of uracil-5-carboxylic acid should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to a constant weight.
Step 2: Electrophilic Fluorination of Uracil-5-carboxylic Acid
-
Dissolution: In a suitable reactor designed for fluorination reactions (e.g., constructed from Teflon or passivated metal), suspend uracil-5-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon.
-
Fluorination: Cool the suspension to a temperature between -10 °C and 0 °C. Introduce a gaseous mixture of fluorine (1.2 eq) diluted with nitrogen (e.g., 10% F2 in N2) into the reaction mixture with vigorous stirring. Maintain the temperature throughout the addition.
-
Quenching: After the addition is complete, continue stirring for a short period, then purge the system with nitrogen to remove any unreacted fluorine.
-
Work-up: The reaction mixture containing 5-fluoroorotic acid may be carried forward to the next step directly, or the solvent can be removed under reduced pressure.
Step 3: Thermal Decarboxylation of 5-Fluoroorotic Acid
-
Setup: Place the crude 5-fluoroorotic acid from the previous step in a round-bottom flask equipped for distillation or with a reflux condenser. A high-boiling point, inert solvent such as dimethyl sulfoxide (DMSO) can be added to facilitate even heating.
-
Reaction: Heat the material to a temperature above its melting point (approximately 260-280 °C). The decarboxylation reaction will proceed with the evolution of carbon dioxide.
-
Monitoring: The reaction can be monitored by observing the cessation of gas evolution.
-
Purification: After cooling, the crude 5-fluorouracil can be purified by recrystallization from water or a suitable organic solvent to yield the final product.
Logical Relationship Diagram
Disclaimer
The protocol described above is a proposed synthetic route based on established chemical principles and may require optimization of reaction conditions, such as temperature, reaction time, and purification methods. All chemical syntheses should be performed with appropriate safety precautions.
Application Notes and Protocols for Solid-Phase Synthesis of 5-Carbethoxyuracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil and its derivatives are fundamental building blocks in nucleic acids and have found extensive applications in medicinal chemistry and drug development.[1][2][3] The functionalization of the uracil ring at various positions can lead to a diverse range of biological activities.[2][4] Among these, 5-Carbethoxyuracil serves as a versatile intermediate for the synthesis of various substituted pyrimidines with potential therapeutic applications, including as anticancer and antiviral agents.[1][3] Solid-phase synthesis (SPS) offers a highly efficient methodology for the rapid generation of libraries of such compounds, facilitating structure-activity relationship (SAR) studies in drug discovery.[5][6] This document provides detailed protocols and application notes for the solid-phase synthesis of this compound derivatives.
Applications
Derivatives of this compound synthesized via solid-phase methods are valuable for:
-
High-Throughput Screening: The generation of diverse libraries of uracil derivatives for screening against various biological targets.
-
Structure-Activity Relationship (SAR) Studies: Rapidly synthesizing analogs to probe the structural requirements for biological activity and to optimize lead compounds.[6]
-
Drug Discovery and Development: As key intermediates in the synthesis of more complex heterocyclic compounds with potential therapeutic value.[3][5]
-
Development of Novel Antimicrobial and Antitumor Agents: Uracil derivatives have shown promise in these therapeutic areas.[1]
Proposed Solid-Phase Synthesis Workflow
The following diagram outlines a proposed workflow for the solid-phase synthesis of this compound derivatives. This strategy utilizes a traceless linker approach, where the point of attachment to the solid support is cleaved in the final step to yield the desired product without any residual linker fragment.
Caption: Proposed workflow for the solid-phase synthesis of this compound derivatives.
Experimental Protocols
The following protocols are based on established methods for solid-phase organic synthesis and the known solution-phase chemistry of uracil derivatives.
Protocol 1: Preparation of Polymer-Bound Thiourea
Objective: To functionalize a solid support with a thiourea moiety, which will serve as a precursor for the uracil ring formation.
Materials:
-
Merrifield Resin (chloromethylated polystyrene)
-
Thiourea
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Merrifield resin (1.0 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve thiourea (5.0 mmol) in anhydrous EtOH (20 mL).
-
Add sodium ethoxide (5.0 mmol) to the thiourea solution and stir for 30 minutes at room temperature.
-
Add the activated thiourea solution to the swollen resin.
-
Agitate the mixture at 60°C for 24 hours.
-
Allow the resin to cool to room temperature and drain the solvent.
-
Wash the resin sequentially with EtOH (3 x 10 mL), H₂O (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: On-Resin Synthesis of this compound
Objective: To construct the this compound ring on the solid support.
Materials:
-
Polymer-bound Thiourea (from Protocol 1)
-
Diethyl 2-formyl-3-oxosuccinate
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the polymer-bound thiourea resin (1.0 g) in anhydrous EtOH (10 mL) for 1 hour.
-
In a separate flask, dissolve diethyl 2-formyl-3-oxosuccinate (3.0 mmol) in anhydrous EtOH (15 mL).
-
Add sodium ethoxide (3.0 mmol) to the solution of the dicarbonyl compound and stir for 15 minutes.
-
Add the activated dicarbonyl solution to the swollen resin.
-
Heat the reaction mixture at reflux for 12 hours with agitation.
-
Cool the reaction to room temperature and drain the solvent.
-
Wash the resin with EtOH (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Diversification of the Immobilized this compound
Objective: To introduce diversity at the N1 and/or N3 positions of the uracil ring.
Materials:
-
Immobilized this compound Resin (from Protocol 2)
-
Appropriate alkylating or acylating agent (e.g., alkyl halide, acyl chloride)
-
Base (e.g., Diisopropylethylamine - DIPEA, or Potassium Carbonate - K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the resin-bound this compound (1.0 g) in anhydrous DMF (10 mL).
-
Add the desired alkylating or acylating agent (5.0 mmol) and the base (7.5 mmol).
-
Agitate the mixture at room temperature for 12-24 hours.
-
Drain the solvent and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 4: Cleavage of the Final Product from the Resin
Objective: To release the synthesized this compound derivative from the solid support.
Materials:
-
Functionalized this compound Resin (from Protocol 3)
-
Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
Caution: HF and TFMSA are extremely corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Place the dry resin (approx. 500 mg) in a suitable cleavage vessel.
-
Add a solution of TFMSA/DCM/anisole (e.g., 1:8:1 v/v/v, 10 mL).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration and purify by flash chromatography or preparative HPLC.
Data Presentation
The following table summarizes the expected outcomes for the solid-phase synthesis of a representative this compound derivative. Yields are estimated based on typical efficiencies of solid-phase organic synthesis.
| Step | Reagents and Conditions | Expected Loading/Yield | Analytical Method for Monitoring |
| 1. Thiourea Functionalization | Merrifield Resin, Thiourea, NaOEt, EtOH, 60°C, 24h | 0.8 - 1.2 mmol/g | Elemental Analysis (S, N) |
| 2. Uracil Ring Formation | Diethyl 2-formyl-3-oxosuccinate, NaOEt, EtOH, Reflux, 12h | > 90% conversion | FT-IR (disappearance of C=S) |
| 3. N-Alkylation | Alkyl Halide, DIPEA, DMF, RT, 12-24h | > 85% conversion | Gel-Phase ¹³C NMR |
| 4. Cleavage | TFMSA, DCM, Anisole, RT, 2-4h | 60 - 80% overall yield | LC-MS, ¹H NMR of crude product |
Signaling Pathways and Logical Relationships
The logical progression of the solid-phase synthesis is depicted in the following diagram. Each step builds upon the previous one, culminating in the release of the final, diversified product.
Caption: Logical flow of the solid-phase synthesis of this compound derivatives.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 3. actascientific.com [actascientific.com]
- 4. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications | MDPI [mdpi.com]
- 6. Recent applications of solid-phase strategy in total synthesis of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 5-Carbethoxyuracil synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Carbethoxyuracil.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method for the synthesis of this compound involves the condensation of urea with a substituted malonic ester, such as diethyl ethoxymethylenemalonate, in the presence of a base like sodium ethoxide. Another approach involves the direct carboxylation of uracil.
Q2: What are the typical starting materials and reagents for the synthesis?
A2: Key starting materials and reagents include uracil, a source for the carbethoxy group such as diethyl carbonate, and a strong base like sodium ethoxide. The reaction is often carried out in a suitable solvent like absolute ethanol.
Q3: What is the expected yield for this synthesis?
A3: The yield of this compound can vary significantly based on the specific protocol, purity of reagents, and reaction conditions. While some literature reports high yields for analogous reactions, optimizing the conditions is crucial for achieving a good outcome.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting material (uracil) and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield can stem from several factors, from reagent quality to reaction conditions.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure sufficient reaction time and appropriate temperature. Monitor the reaction by TLC until the starting material is consumed.[1]
-
-
Reagent Quality: The purity and reactivity of starting materials are critical.
-
Solution: Use freshly prepared sodium ethoxide, as it can decompose upon storage. Ensure uracil and diethyl carbonate are of high purity and dry.
-
-
Moisture Contamination: The presence of water can quench the strong base and inhibit the reaction.
-
Solution: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture.[1]
-
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on the TLC plate, indicating the presence of impurities. What are the likely side reactions and byproducts?
A: Several side reactions can occur, leading to a mixture of products.
-
Unreacted Starting Material: The most common impurity is unreacted uracil.
-
Solution: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.
-
-
Formation of Di-substituted Products: Under harsh conditions, further reactions on the uracil ring might occur.
-
Hydrolysis of the Ester: If water is present, the carbethoxy group can be hydrolyzed to a carboxylic acid, forming uracil-5-carboxylic acid.
-
Solution: Maintain anhydrous conditions throughout the reaction and workup.
-
-
Reaction at other positions: While the C-5 position is electronically favored for this reaction, minor substitution at other positions on the uracil ring can occur.
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my this compound. What purification methods are recommended?
A: Purification can be challenging due to the polarity of the product and potential impurities.
-
Recrystallization: This is a common method for purifying solid organic compounds.
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, water, or a mixture) and allow it to cool slowly to form crystals. The choice of solvent is critical and may require some experimentation.
-
-
Column Chromatography: For difficult separations, column chromatography can be effective.
-
Protocol: Use a silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes). The polarity of the eluent should be optimized based on TLC analysis.
-
Data Presentation
Table 1: General Reaction Parameters for this compound Synthesis
| Parameter | Recommended Condition | Notes |
| Reactants | Uracil, Diethyl Carbonate | High purity, anhydrous |
| Base | Sodium Ethoxide | Freshly prepared |
| Solvent | Absolute Ethanol | Anhydrous |
| Temperature | Reflux | Varies with specific protocol |
| Reaction Time | 4-24 hours | Monitor by TLC |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent moisture contamination |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods for similar compounds.
-
Preparation: Under an inert atmosphere, add sodium metal to absolute ethanol in a flame-dried round-bottom flask equipped with a reflux condenser to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture: To the sodium ethoxide solution, add uracil followed by diethyl carbonate.
-
Reflux: Heat the reaction mixture to reflux with constant stirring.
-
Monitoring: Monitor the reaction progress by TLC until the uracil spot disappears.
-
Workup: After completion, cool the mixture to room temperature. Neutralize the excess base by carefully adding a dilute acid (e.g., acetic acid or HCl).
-
Isolation: Remove the solvent under reduced pressure. The resulting solid can be washed with water and a non-polar solvent (e.g., ether) to remove salts and unreacted diethyl carbonate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine an appropriate solvent or solvent mixture in which the this compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of the boiling solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Diagram 1: Synthesis of this compound
References
Technical Support Center: Optimizing Coupling Reactions with 5-Carbethoxyuracil
Welcome to the technical support center for optimizing coupling reactions with 5-Carbethoxyuracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions involving this key substrate.
General Considerations for this compound
The this compound scaffold presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the carbethoxy group at the C5 position significantly influences the electronic properties of the pyrimidine ring, impacting the reactivity of potential leaving groups (halides, triflates) at other positions. The uracil moiety itself contains nitrogen atoms that can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1]
This guide will provide strategies to mitigate these challenges and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: At which position should I introduce a leaving group (halide/triflate) on the this compound ring for optimal reactivity in cross-coupling reactions?
A1: The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[2] The position of the leaving group is also critical. For pyrimidine rings, the general order of reactivity is C4 > C6 > C2 >> C5. The presence of the electron-withdrawing 5-carbethoxy group will further deactivate the C5 position for oxidative addition, making direct coupling at this position challenging. Therefore, it is advisable to introduce the leaving group at the C2, C4, or C6 positions.
Q2: I am observing low to no conversion in my Suzuki coupling with a 5-Carbethoxy-halouracil. What are the likely causes?
A2: Low conversion in Suzuki couplings with this substrate can be attributed to several factors:
-
Catalyst Inhibition: The nitrogen atoms in the uracil ring can coordinate with the palladium catalyst, leading to deactivation.[1]
-
Poor Oxidative Addition: While the electron-deficient nature of the ring should facilitate oxidative addition, other factors like catalyst and ligand choice might be suboptimal.
-
Inactive Catalyst: The active Pd(0) species may not be efficiently generated or maintained throughout the reaction.
-
Suboptimal Base: The choice and solubility of the base are crucial for the transmetalation step and can significantly impact the reaction rate.
Q3: My Sonogashira reaction with a 5-Carbethoxy-iodouracil is resulting in significant homocoupling of the alkyne (Glaser coupling). How can I minimize this?
A3: Glaser homocoupling is a common side reaction in Sonogashira couplings, especially with electron-deficient aryl halides. To minimize it:
-
Ensure Rigorous Anaerobic Conditions: Oxygen promotes homocoupling. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).
-
Consider Copper-Free Conditions: Several protocols exist for copper-free Sonogashira reactions, which eliminate the primary catalyst for Glaser coupling.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can favor the cross-coupling pathway over homocoupling.
-
Use a Less Reactive Copper Source: If copper is essential, consider using a less reactive salt or a lower loading.
Q4: In my Buchwald-Hartwig amination, I am observing dehalogenation of my 5-Carbethoxy-halouracil instead of the desired C-N coupling. What can I do?
A4: Dehalogenation is a common side reaction, particularly with electron-deficient heteroaryl halides. To address this:
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote reductive elimination over competing side reactions.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.
-
Screen Different Bases: The choice of base can influence the relative rates of amination and dehalogenation. Weaker bases like Cs₂CO₃ or K₃PO₄ may be beneficial.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | • Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center. • Consider using pre-catalysts that form the active Pd(0) species more readily. |
| Poor Reagent Quality | • Use fresh, high-purity boronic acids/esters. • Ensure solvents are anhydrous and properly degassed. |
| Ineffective Base | • Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). • For anhydrous conditions with K₃PO₄, the addition of a small amount of water may be necessary.[4] |
| Suboptimal Temperature | • Screen a range of temperatures (e.g., 60-120 °C). Microwave irradiation can sometimes improve yields and reduce reaction times.[5] |
| Protodeboronation | • Use milder reaction conditions (lower temperature, shorter reaction time). • Employ anhydrous solvents. |
Sonogashira Coupling: Common Issues
| Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | • Ensure the palladium catalyst and copper co-catalyst are active. • Use strictly anhydrous and anaerobic conditions. • Confirm the purity of the alkyne and aryl halide. |
| Alkyne Homocoupling (Glaser Coupling) | • Thoroughly degas all reagents and solvents (e.g., freeze-pump-thaw cycles). • Consider copper-free Sonogashira protocols. • Add the alkyne slowly to the reaction mixture. |
| Palladium Black Precipitation | • Indicates catalyst decomposition. Use fresh, high-purity reagents and solvents. • Some solvents, like THF, may promote palladium black formation; consider alternatives like DMF or toluene. |
| Dehalogenation of Starting Material | • Lower the reaction temperature. • Use a less reactive base. • Screen different phosphine ligands. |
Buchwald-Hartwig Amination: Challenges and Solutions
| Potential Cause | Troubleshooting Steps |
| Low Conversion | • Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos for primary amines).[6] • Use a pre-catalyst for more reliable generation of the active Pd(0) species. • Screen different strong (NaOtBu, LHMDS) or weak (Cs₂CO₃, K₃PO₄) bases depending on substrate sensitivity. |
| Substrate Decomposition | • The 5-carbethoxy group can be sensitive to strong bases at high temperatures. Consider using weaker bases like K₂CO₃ or Cs₂CO₃ and screen temperatures carefully. |
| Aryl Iodide Inhibition | • While generally more reactive, aryl iodides can sometimes inhibit the catalyst. If using an iodide, ensure optimal ligand and base concentrations. Toluene is often a good solvent choice in these cases.[6] |
| Poorly Soluble Reagents | • Ensure the chosen solvent can dissolve all reactants and the base to a sufficient extent. Common solvents include toluene, dioxane, and THF. |
Experimental Protocols
General Experimental Workflow for Cross-Coupling Reactions
References
common impurities in 5-Carbethoxyuracil synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 5-Carbethoxyuracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound, typically through the condensation of diethyl ethoxymethylenemalonate and urea, can lead to several common impurities:
-
Unreacted Starting Materials: Residual diethyl ethoxymethylenemalonate and urea are common impurities if the reaction does not go to completion.
-
Reaction Intermediates: Incomplete cyclization can result in the presence of ureidomethylenemalonate intermediates.
-
Hydrolysis Products: The carbethoxy group is susceptible to hydrolysis, which can lead to the formation of 5-carboxyuracil, especially under non-anhydrous or harsh pH conditions.
-
By-products from Side Reactions: Self-condensation of diethyl ethoxymethylenemalonate or other unintended reactions can generate polymeric or other complex by-products.
Q2: My final product has a low melting point and appears off-white. What could be the cause?
A2: A low or broad melting point and an off-white appearance are often indicative of the presence of impurities. The most likely culprits are unreacted starting materials or side products. It is recommended to perform a purity analysis, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the number of components in your sample.
Q3: How can I monitor the progress of the this compound synthesis?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials (diethyl ethoxymethylenemalonate and urea) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spots are no longer visible.
Q4: What are the recommended methods for purifying crude this compound?
A4: The two primary methods for the purification of crude this compound are recrystallization and column chromatography.
-
Recrystallization is effective for removing small amounts of impurities and is often the first method to try.
-
Column chromatography is more suitable for separating complex mixtures of impurities or when a very high degree of purity is required.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure stoichiometric amounts of reactants or a slight excess of urea. - Extend the reaction time. - Ensure the reaction temperature is optimal. |
| Product loss during workup. | - Carefully perform extraction and washing steps to avoid loss of product into the aqueous phase. - Ensure complete precipitation if isolating by pH adjustment. | |
| Presence of Unreacted Starting Materials in the Final Product | Insufficient reaction time or temperature. | - Monitor the reaction by TLC until the starting materials are consumed. - Consider a modest increase in reaction temperature if the reaction is sluggish. |
| Product is an Oil or Fails to Crystallize | High concentration of impurities. | - Attempt purification by column chromatography to remove the bulk of impurities before attempting recrystallization. |
| Inappropriate recrystallization solvent. | - Perform a solvent screen to find a suitable solvent or solvent system where the product is soluble at high temperatures and insoluble at low temperatures. | |
| Multiple Spots on TLC after Purification | Ineffective purification method. | - If recrystallization was unsuccessful, try column chromatography with a different solvent system. - Ensure the column for chromatography is packed correctly and the appropriate mobile phase polarity is used. |
| Product degradation. | - Avoid unnecessarily harsh conditions (strong acids/bases, high temperatures) during purification and workup. |
Quantitative Data
The following table provides illustrative data on the purity of this compound before and after purification by recrystallization and column chromatography. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Purity Before Purification (by HPLC) | Purity After Purification (by HPLC) | Typical Recovery Yield |
| Recrystallization | ~90-95% | >98% | 80-90% |
| Column Chromatography | <90% | >99% | 60-80% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing unreacted starting materials and minor impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of a hot ethanol/water mixture (e.g., 9:1 v/v).
-
Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid completely dissolves. Avoid adding excess solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound from significant amounts of impurities or from impurities with similar solubility.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of this compound from its impurities. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 1:1 or 2:1 v/v).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing the silica to settle without air bubbles.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Add the mobile phase to the top of the column and begin elution.
-
Collect fractions in separate tubes.
-
-
Monitoring:
-
Monitor the separation by TLC, spotting each fraction on a TLC plate.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting decision tree for this compound synthesis.
preventing decomposition of 5-Carbethoxyuracil during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the decomposition of 5-Carbethoxyuracil during your chemical reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions to minimize the degradation of this compound.
Issue 1: Low Yield of Desired Product Accompanied by the Formation of Uracil-5-carboxylic Acid
-
Question: My reaction is resulting in a low yield of my target molecule, and I've identified uracil-5-carboxylic acid as a significant byproduct. What is causing this, and how can I prevent it?
-
Answer: The formation of uracil-5-carboxylic acid indicates that the carbethoxy group of your starting material is undergoing hydrolysis. This is a common decomposition pathway, particularly under basic (alkaline) or strongly acidic conditions, and can be accelerated by elevated temperatures.
Troubleshooting Steps:
-
pH Control: The rate of hydrolysis is highly pH-dependent. If your reaction conditions are basic, consider using a milder base or a buffered system to maintain a more neutral pH. For acidic conditions, explore the use of weaker acids or alternative catalysts that do not require a low pH.
-
Temperature Management: High temperatures significantly accelerate the rate of hydrolysis. Attempt to run your reaction at the lowest effective temperature. If the reaction requires heat, carefully monitor and control the temperature to avoid overheating. Consider running trial reactions at various temperatures to find the optimal balance between reaction rate and decomposition.
-
Reaction Time: Prolonged reaction times can lead to increased hydrolysis. Monitor the progress of your reaction closely using techniques like TLC or HPLC. Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to destabilizing conditions.
-
Protecting Groups: If the uracil nitrogen atoms are unprotected, their acidic protons can influence the stability of the carbethoxy group. Consider protecting the N1 and/or N3 positions of the uracil ring with suitable protecting groups (e.g., Boc, benzyl) to enhance stability. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for subsequent steps.
-
Issue 2: Formation of Uracil as a Byproduct
-
Question: I am observing the formation of uracil in my reaction mixture, which suggests the complete loss of the 5-carbethoxy group. What is the mechanism, and how can I avoid it?
-
Answer: The presence of uracil indicates a two-step decomposition process: hydrolysis of the carbethoxy group to uracil-5-carboxylic acid, followed by decarboxylation. Decarboxylation is the removal of the carboxylic acid group as carbon dioxide and is often promoted by heat and acidic conditions.
Troubleshooting Steps:
-
Prevent Initial Hydrolysis: The primary strategy is to prevent the initial hydrolysis step, as detailed in "Issue 1." Without the formation of the carboxylic acid intermediate, decarboxylation cannot occur.
-
Avoid High Temperatures: Decarboxylation is often a thermally driven process. If your reaction requires elevated temperatures, this will increase the likelihood of this side reaction. Explore alternative, lower-temperature methods for your desired transformation if possible.
-
Control Acidity: Strongly acidic environments can catalyze the decarboxylation of the intermediate uracil-5-carboxylic acid. If acidic conditions are necessary for your reaction, use the mildest possible acid and the shortest possible reaction time.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary decomposition pathways for this compound?
-
A1: The two main decomposition pathways are:
-
Hydrolysis: The ester group is cleaved by water (catalyzed by acid or base) to form uracil-5-carboxylic acid and ethanol.
-
Decarboxylation: Following hydrolysis, the resulting uracil-5-carboxylic acid can lose carbon dioxide, especially when heated, to form uracil.
-
-
-
Q2: Under what pH conditions is this compound most stable?
-
A2: Generally, this compound exhibits its greatest stability in neutral to slightly acidic aqueous solutions (pH 4-6) at room temperature. Both strongly acidic (pH < 2) and, particularly, basic (pH > 8) conditions significantly increase the rate of hydrolysis.
-
-
Q3: How does temperature affect the stability of this compound?
-
A3: Increased temperature accelerates the rate of all chemical reactions, including the decomposition of this compound. This effect is particularly pronounced for both the hydrolysis of the ester and the decarboxylation of the resulting carboxylic acid. It is crucial to maintain the lowest possible temperature required for the desired reaction to proceed at a reasonable rate.
-
-
Q4: Can I use protecting groups to prevent decomposition?
-
A4: Yes, protecting the nitrogen atoms of the uracil ring can enhance the stability of the 5-carbethoxy group. The acidic protons on the uracil nitrogens can participate in or influence side reactions. By replacing these protons with protecting groups, you can often minimize decomposition. The choice of protecting group is critical and must be compatible with your overall synthetic scheme.
-
-
Q5: What analytical techniques are suitable for monitoring the decomposition of this compound?
-
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for monitoring the progress of your reaction. It can be used to quantify the remaining this compound and the formation of degradation products like uracil-5-carboxylic acid and uracil. Thin-Layer Chromatography (TLC) can also be a quick and effective way to qualitatively monitor the reaction.
-
Data Presentation
The following tables summarize the general effects of pH and temperature on the stability of this compound. Note that specific rates will vary depending on the exact reaction conditions, solvent, and buffer systems used.
Table 1: Effect of pH on the Relative Rate of Hydrolysis of this compound at a Constant Temperature
| pH Range | Relative Rate of Hydrolysis | Primary Decomposition Product |
| < 2 (Strongly Acidic) | Moderate to High | Uracil-5-carboxylic Acid |
| 2 - 6 (Acidic to Neutral) | Low | Uracil-5-carboxylic Acid (slow formation) |
| 6 - 8 (Neutral to Mildly Basic) | Moderate | Uracil-5-carboxylic Acid |
| > 8 (Strongly Basic) | High to Very High | Uracil-5-carboxylate (salt) |
Table 2: Effect of Temperature on the Relative Rate of Decomposition of this compound at a Constant pH
| Temperature Range | Relative Rate of Decomposition | Notes |
| 0 - 25 °C | Low | Generally stable for short to moderate periods in a neutral pH range. |
| 25 - 50 °C | Moderate | The rate of hydrolysis becomes more significant, especially outside the optimal pH range. |
| 50 - 100 °C | High | Rapid hydrolysis and potential for subsequent decarboxylation. |
| > 100 °C | Very High | Significant and rapid decomposition is expected. |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification) of this compound to Uracil-5-carboxylic Acid
This protocol is for the intentional conversion of this compound to its corresponding carboxylic acid. To prevent this during a different reaction, avoid these conditions.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1 to 2.0 equivalents), to the solution at room temperature with stirring.
-
Heating (Optional): For slower reactions, the mixture can be gently heated to reflux (typically 60-80 °C) and the reaction progress monitored by TLC or HPLC.
-
Reaction Monitoring: Periodically take aliquots of the reaction mixture, neutralize them, and analyze by TLC or HPLC to determine the extent of conversion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully acidify with a mineral acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will precipitate the uracil-5-carboxylic acid.
-
Isolation: The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Monitoring Decomposition by HPLC
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot of the reaction mixture. Quench any ongoing reaction by diluting the aliquot in a suitable mobile phase or a buffered solution at a neutral pH and storing it at a low temperature (e.g., 4 °C) until analysis.
-
HPLC System:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized for your specific compounds.
-
Detection: UV detection at a wavelength where all compounds of interest (starting material and potential decomposition products) have significant absorbance (e.g., 260-270 nm).
-
-
Analysis: Inject the prepared samples and standards of this compound, uracil-5-carboxylic acid, and uracil to identify and quantify each component in your reaction mixture over time.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for low reaction yields.
Technical Support Center: Improving Regioselectivity of 5-Carbethoxyuracil Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the alkylation of 5-carbethoxyuracil. Our goal is to help you improve regioselectivity and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a mixture of N1 and N3 alkylated products with my this compound?
A1: The uracil ring system has two potential nucleophilic nitrogen atoms, N1 and N3. When deprotonated by a base, it forms an ambident anion where the negative charge is delocalized across the O-C2-N1-C6 and O-C4-N3-C2 fragments. Consequently, alkylating agents can attack either nitrogen, leading to a mixture of N1 and N3 isomers. The ratio of these products is highly dependent on factors like the choice of base, solvent, temperature, and the nature of the alkylating agent.
Q2: How can I preferentially achieve N1-alkylation?
A2: N1-alkylation is often favored under conditions that promote thermodynamic control, as the N1-alkylated product is typically the more stable isomer. Strategies include:
-
Solvent Choice: Using polar aprotic solvents like DMF or DMSO can favor N1-alkylation.[1]
-
Base Selection: Bases like potassium carbonate (K₂CO₃) in DMF are commonly used and can provide good yields for N1-alkylation.[1]
-
Protecting Groups: A one-pot method involving 1,3-dibenzoyluracils allows for selective N1-alkylation after a selective N1-deprotection step.[2]
-
Reaction Conditions: Allowing the reaction to reach thermodynamic equilibrium, sometimes by increasing the reaction time or temperature, can increase the proportion of the N1 isomer.[3]
Q3: What is the most reliable method to ensure selective N3-alkylation?
A3: Achieving selective N3-alkylation almost always requires a protecting group strategy. The N1 position, being more acidic and less sterically hindered, is typically more reactive. By protecting the N1 position first, you can direct the subsequent alkylation exclusively to the N3 position. Common N1-protecting groups for uracil derivatives include tert-Butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM).[4][5] The protecting group can be removed under specific conditions after the N3-alkylation is complete.
Q4: My reaction yield is very low. What are the common causes and solutions?
A4: Low yields in alkylation reactions can stem from several issues:
-
Presence of Water: Uracil derivatives and the strong bases used can be sensitive to moisture. Water can lead to hydrolysis of the 5-carbethoxy group or the uracil ring itself and can deactivate certain bases.[6] Solution: Always use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Incomplete Reaction: The reaction may not have reached completion. Solution: Monitor the reaction's progress using TLC or HPLC. Consider increasing the reaction time or temperature if the reaction has stalled.[6]
-
Suboptimal Reagent Ratio: An incorrect ratio of base or alkylating agent to the uracil substrate can lead to incomplete conversion or side reactions. Solution: Optimize the molar ratios of your reactants. Typically, a slight excess of the base and alkylating agent is used.
Q5: The N1 and N3 isomers of my product are proving very difficult to separate by column chromatography. What can I do?
A5: N1 and N3 isomers often have very similar polarities, which makes chromatographic separation challenging.[6] If you are facing this issue, consider the following:
-
Optimize Chromatography: Experiment with different solvent systems (eluents) and stationary phases (e.g., different types of silica gel). Sometimes a very shallow gradient or isocratic elution can improve separation.
-
Modify the Reaction: Instead of trying to separate a mixture, it is often more efficient to modify the reaction to produce a single isomer. Employing the protecting group strategies mentioned in Q3 for N3-alkylation or the thermodynamic control methods in Q2 for N1-alkylation will prevent the formation of the isomeric mixture in the first place.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Poor Regioselectivity | Reaction is under kinetic control, favoring a mixture of products. | Promote thermodynamic control by increasing reaction time or temperature. Use a polar aprotic solvent like DMF.[1][3] |
| N1 and N3 positions have comparable reactivity under the chosen conditions. | For selective N3-alkylation, protect the N1 position with a group like Boc.[5] For selective N1-alkylation, consider a one-pot method using a 1,3-dibenzoyl intermediate.[2] | |
| Low or No Yield | Reagents or solvent contain water, leading to hydrolysis or deactivation of the base. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[6] |
| Reaction conditions (time, temperature, stoichiometry) are not optimal. | Monitor the reaction by TLC/HPLC to ensure completion. Optimize the molar ratio of base and alkylating agent.[6] | |
| Product Decomposition | The product or starting material is unstable under the reaction or workup conditions (e.g., strong base, high temperature). | Use milder bases (e.g., K₂CO₃ instead of NaH). Perform the reaction at a lower temperature. Ensure the workup procedure is not too harsh. |
| Difficult Purification | N1 and N3 isomers have very similar polarity and co-elute during chromatography.[6] | Adjust the reaction strategy to favor a single isomer, eliminating the need for difficult separation. Alternatively, try different chromatography conditions (e.g., different solvent systems or columns). |
Data Presentation
Table 1: General Influence of Reaction Conditions on N1/N3-Alkylation Selectivity
| Factor | Condition | Likely Outcome | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Favors N1-Alkylation | Solvates the cation, leading to a "freer" uracil anion. The charge is more localized on the more acidic N1, promoting alkylation there.[1] |
| Nonpolar (e.g., Toluene, THF) | Often results in mixtures or favors N3 | The cation remains more closely associated with the anion, potentially directing alkylation to N3 due to steric or electronic factors.[3] | |
| Base/Counter-ion | K₂CO₃, Cs₂CO₃ | Generally favors N1 | Larger, "softer" cations can coordinate with the uracil anion in a way that leaves N1 more accessible. |
| NaH, t-BuOK | Can lead to mixtures or favor N3 | "Harder" cations may associate more strongly with the harder oxygen atoms, potentially making the N3 position more available.[3] | |
| Temperature | Higher Temperature / Longer Time | Favors Thermodynamic Product (N1) | Allows for equilibration from the potentially kinetically favored N3-isomer to the more stable N1-isomer.[7][8] |
| Lower Temperature / Shorter Time | May favor Kinetic Product (N3) | The reaction may not have enough energy to overcome the barrier to the thermodynamic product, trapping the kinetic isomer. |
Experimental Protocols
Protocol 1: General Alkylation of this compound (May Result in Isomeric Mixtures)
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1 equivalent) to a flask containing anhydrous DMF.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.2-1.5 equivalents) to the suspension.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the mixture.
-
Reaction: Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Quench the reaction by pouring it into cold water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Selective N3-Alkylation via N1-Boc Protection
This protocol is based on the principle of protecting the N1 position to direct alkylation to N3.[5]
-
Step A: N1-Boc Protection
-
Dissolve this compound (1 equivalent) in a suitable solvent like acetonitrile or THF.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction and purify the N1-Boc-5-carbethoxyuracil intermediate.
-
-
Step B: N3-Alkylation
-
Dissolve the N1-Boc protected intermediate (1 equivalent) in anhydrous DMF.
-
Add a base such as K₂CO₃ (1.2 equivalents) and stir for 30 minutes.
-
Add the desired alkylating agent (1.1 equivalents) and heat the reaction as necessary, monitoring by TLC.
-
Once complete, perform an aqueous workup as described in Protocol 1.
-
-
Step C: N1-Deprotection
-
Remove the Boc group by treating the N1-Boc-N3-alkyl product with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final N3-alkylated this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound alkylation.
Caption: Competing N1 vs. N3 alkylation pathways and influencing factors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5-Carbethoxyuracil Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and work-up of 5-Carbethoxyuracil.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method is the esterification of uracil-5-carboxylic acid with ethanol. This is often achieved using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Q2: What is the primary byproduct in a DCC-mediated esterification, and how can it be removed?
A2: The primary byproduct is 1,3-dicyclohexylurea (DCU), which is formed from DCC during the reaction. DCU is notoriously insoluble in many common organic solvents, which facilitates its removal. The most common method is to filter the reaction mixture after cooling, as the DCU will precipitate out. Washing the precipitate with a small amount of cold solvent can help recover any product that may have been occluded.
Q3: My reaction is performed in DMF. What is the best way to remove this high-boiling solvent during work-up?
A3: Removing DMF can be challenging due to its high boiling point. A common and effective method is to perform a liquid-liquid extraction with a large volume of water or brine. Typically, the reaction mixture is diluted with an organic solvent (like ethyl acetate) and then washed multiple times with water. The DMF will preferentially partition into the aqueous layer. For 5 mL of DMF, it is recommended to use five 10 mL portions of water for the aqueous wash.
Q4: I am observing a significant amount of unreacted uracil-5-carboxylic acid. What could be the issue?
A4: Incomplete reaction could be due to several factors:
-
Insufficient coupling agent: Ensure at least a stoichiometric amount of DCC is used.
-
Inactive catalyst: DMAP can degrade over time. Use fresh, high-quality DMAP.
-
Moisture: The presence of water can hydrolyze the activated intermediate and consume the coupling agent. Ensure all reagents and solvents are anhydrous.
-
Reaction time: The reaction may require longer stirring at room temperature to go to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
Q5: My purified this compound shows low yield. Where could I be losing my product?
A5: Product loss can occur at several stages of the work-up and purification:
-
Filtration of DCU: Some product may be trapped in the DCU precipitate. Ensure to wash the filter cake with a minimal amount of cold solvent.
-
Extraction: If this compound has some solubility in the aqueous phase, product can be lost during the washing steps. Minimizing the number of aqueous washes or back-extracting the aqueous layers with fresh organic solvent can help.
-
Column Chromatography: The polar nature of the uracil moiety can cause the compound to streak or adhere strongly to silica gel, leading to poor recovery.
-
Recrystallization: Choosing a suboptimal solvent system for recrystallization can lead to significant loss of product in the mother liquor.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of this compound reactions.
| Problem | Possible Cause | Troubleshooting Steps |
| Milky/Cloudy Organic Layer After Water Wash | Formation of an emulsion. | - Add brine (saturated NaCl solution) to the separatory funnel and shake gently to break the emulsion.- Allow the mixture to stand for an extended period.- Filter the entire mixture through a pad of Celite. |
| Precipitate Forms During Solvent Removal (Rotary Evaporation) | The product is poorly soluble in the extraction solvent at higher concentrations. | - Redissolve the crude material in a larger volume of a more suitable solvent before proceeding to the next purification step.- This may also be residual DCU precipitating out as the solvent volume decreases. If so, it can be removed by filtration. |
| Difficulty Separating Product from Unreacted Starting Material (Uracil-5-carboxylic acid) by Column Chromatography | The polarity of the product and starting material are very similar. | - Modify the mobile phase. For silica gel chromatography, a mixture of chloroform and methanol (e.g., 9:1) is a good starting point. Gradually increasing the methanol content can improve separation.- Consider using a different stationary phase, such as alumina or a polar-bonded silica gel. |
| Product Streaks on TLC Plate | The compound is highly polar and interacts strongly with the silica gel. | - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase to reduce streaking.- Spot a more dilute solution of your sample on the TLC plate. |
| Oily Product That Won't Crystallize | Presence of impurities preventing crystallization. | - Purify the oil by column chromatography to remove impurities.- Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble and then slowly adding a non-solvent in which it is insoluble until turbidity is observed. Allow to cool slowly.- Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. |
Experimental Protocols
Protocol 1: General Work-up Procedure for DCC-mediated Synthesis of this compound in DMF
-
Cooling and Filtration of DCU: After the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath for 30 minutes to fully precipitate the dicyclohexylurea (DCU) byproduct.
-
Vacuum Filtration: Set up a Büchner funnel with filter paper and filter the cold reaction mixture under vacuum to remove the precipitated DCU.
-
Washing the Filter Cake: Wash the collected DCU on the filter paper with a small volume of cold DMF or the organic solvent to be used for extraction (e.g., ethyl acetate) to recover any entrained product.
-
Solvent Dilution: Combine the filtrate and the washings in a separatory funnel. Dilute the mixture with a significant volume of an organic solvent immiscible with water (e.g., ethyl acetate, approximately 3-4 times the volume of DMF).
-
Aqueous Wash: Wash the organic layer sequentially with:
-
0.5 N HCl (to remove any residual DMAP).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid).
-
Multiple portions of water (to remove DMF).
-
Brine (to remove the bulk of the dissolved water in the organic layer).
-
-
Drying the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand until the solution is clear.
-
Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with the initial mobile phase.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common mobile phase for uracil derivatives is a mixture of chloroform and methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it to elute the product.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Guides
Caption: Experimental workflow for the work-up and purification of this compound.
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Carbethoxyuracil
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for cross-coupling reactions involving 5-Carbethoxyuracil and related 5-halouracil derivatives.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most effective for functionalizing the C5 position of a uracil derivative like this compound?
The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are all highly effective for the selective functionalization at the C5 position of halouracils.[1] The choice depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[1][2]
-
Sonogashira Coupling: Used for creating C-C bonds with terminal alkynes.[1][3][4]
-
Heck Reaction: Suitable for forming C-C bonds by coupling with an alkene.[5][6]
-
Buchwald-Hartwig Amination: The preferred method for forming C-N bonds with a wide variety of primary and secondary amines.[1][7]
Q2: How does the this compound structure influence catalyst selection and reactivity?
The pyrimidine ring is an electron-deficient system, which can pose challenges in cross-coupling reactions.[8] The reactivity of halopyrimidines generally follows the order C4 > C2 > C5.[9] For 5-halouracils, the key factors are:
-
Halogen Reactivity: The reactivity order for the halogen at the C5 position follows the standard trend for oxidative addition: C-I > C-Br > C-Cl.[10] This is a critical factor in catalyst and condition selection.
-
Electron-Withdrawing Group: The carbethoxy group at C5 is electron-withdrawing, which can influence the electronic properties of the pyrimidine ring and its interaction with the palladium catalyst.
Q3: How do I select the appropriate palladium precursor and ligand for my reaction?
The choice of catalyst and ligand is crucial for a successful reaction, especially with potentially challenging substrates like pyrimidines.
-
Palladium Precursors: Common and effective precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd(II) complexes like [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[2][11] Pd(0) sources like Pd(PPh₃)₄ can sometimes be used directly, while Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.
-
Ligands: For simple couplings, triphenylphosphine (PPh₃) may be sufficient.[1] However, for more challenging reactions, particularly with aryl chlorides or sterically hindered partners, bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as XPhos, SPhos, and RuPhos are often necessary to promote efficient oxidative addition and reductive elimination.[1][7] Bidentate phosphine ligands like dppf are also widely used and can improve catalyst stability and reaction rates.[7]
Q4: What is the role of the base, and which one should I choose?
The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and in neutralizing the HX generated.[2]
-
Common Choices: Inorganic bases are generally preferred.[12] Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are robust and widely used choices.[1][5]
-
Selection Criteria: The choice of base can depend on the specific coupling partners and the solvent. K₃PO₄ is often effective for heteroaryl halides.[1] For base-sensitive functional groups, a milder base like potassium fluoride (KF) might be considered.[2] In Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisoproylamine (DIPA) is typically used and can often serve as the solvent.[1][4]
Recommended Starting Conditions for Cross-Coupling Reactions
The following tables provide general starting conditions for various cross-coupling reactions with a 5-halo-carbethoxyuracil substrate. Optimization will likely be required for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling (C-C Bond)
| Parameter | Recommendation | Notes |
|---|---|---|
| Pd Precursor | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂/Pd₂(dba)₃ | Pre-formed catalysts like XPhos Pd G3 can offer higher activity. |
| Ligand | PPh₃, dppf, SPhos, XPhos | For aryl chlorides or challenging substrates, use bulky biaryl ligands.[1] |
| Catalyst Loading | 1-5 mol% Pd | Start higher (e.g., 3-5 mol%) and reduce after finding success.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is a reliable choice for many heteroaryl couplings.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF | Aqueous co-solvents are common and often necessary.[1] |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive halides (e.g., chlorides). |
Table 2: Sonogashira Coupling (C-C Alkyne Bond)
| Parameter | Recommendation | Notes |
|---|---|---|
| Pd Precursor | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard choices for Sonogashira reactions.[4][13] |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the traditional Sonogashira catalytic cycle.[1][4] |
| Ligand | PPh₃ | Often sufficient for this reaction. |
| Catalyst Loading | 1-3 mol% Pd | Lower loadings are often possible compared to other couplings.[1] |
| Base | Triethylamine (Et₃N), DIPA (≥ 2 equiv.) | The amine base often serves as the solvent or co-solvent.[1] |
| Solvent | THF, DMF | Anhydrous conditions are typically used. |
| Temperature | 25-60 °C | Reactions can often be run at or near room temperature.[4] |
Table 3: Buchwald-Hartwig Amination (C-N Bond)
| Parameter | Recommendation | Notes |
|---|---|---|
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common precursors for generating the active catalyst in situ.[7] |
| Ligand | BINAP, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are critical for this reaction.[7] |
| Catalyst Loading | 1-4 mol% Pd | Ligand-to-palladium ratio is important for catalyst performance. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equiv.) | Sodium t-butoxide is a strong, effective base for many aminations. |
| Solvent | Toluene, Dioxane | Anhydrous, deoxygenated solvents are required. |
| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the aryl halide. |
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction is sluggish or fails to proceed to completion. How can I identify the problem?
A: A systematic approach is best. When starting materials are consumed but the desired product is not formed, or when the starting material remains unreacted, consider the following potential issues.
Table 4: Troubleshooting Low Yield
| Potential Cause | Suggested Solution(s) |
|---|---|
| Inactive Catalyst | Use a fresh source of palladium precursor and ligand. Consider using a more active, pre-formed precatalyst (e.g., Buchwald G3 or G4 precatalysts).[14][15] Ensure the reaction is performed under strictly inert (Argon or Nitrogen) conditions to prevent catalyst decomposition. |
| Poor Ligand Choice | If using a simple ligand like PPh₃ with a less reactive halide (bromide or chloride), switch to a more electron-rich and bulky ligand like XPhos, SPhos, or dppf to facilitate oxidative addition.[1][16] |
| Incorrect Base or Solvent | The base and solvent are often interdependent. Screen different combinations. For Suzuki couplings, ensure some water is present if using K₃PO₄, as it can be crucial for the reaction.[16] If solubility is an issue, switch to a solvent like DMF or use a co-solvent system.[17] |
| Protodeboronation (Suzuki) | This side reaction, where the boronic acid is converted to an arene, is a common cause of low yields.[11][17] Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). Avoid unnecessarily high temperatures and prolonged reaction times. |
| Low Reaction Temperature | Less reactive aryl halides (especially chlorides) require more thermal energy for the oxidative addition step.[11] Gradually increase the reaction temperature, or consider switching to microwave irradiation, which can dramatically shorten reaction times and improve yields.[11] |
Problem: Significant Side Product Formation
Q: My reaction produces the desired product, but it's contaminated with homocoupling or dehalogenation byproducts. What can I do?
A: The formation of side products points to specific issues within the catalytic cycle that can often be addressed by modifying the reaction conditions.
Table 5: Troubleshooting Side Products
| Side Product | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture. - Inefficient transmetalation step. | - Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas. - Add the aryl halide in a slight excess to favor cross-coupling over homocoupling.[11] |
| Dehalogenation of Uracil | - Presence of water or other protic sources. - Degradation of the catalyst leading to side pathways. | - Use anhydrous solvents and dry reagents. - Optimize the ligand and base to ensure the desired catalytic pathway is favored. A more stable catalyst system may suppress this pathway. |
| Byproducts from Reagents | - Impurities in starting materials or reagents. | - Purify starting materials before use. Ensure the base is of high purity and handled appropriately (e.g., K₃PO₄ should be ground to a fine powder).[16] |
Experimental Protocols & Visualizations
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of a 5-bromo-carbethoxyuracil with an arylboronic acid.
-
Preparation: To an oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar, add 5-bromo-carbethoxyuracil (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inerting: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[18]
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). If using a pre-formed catalyst like Pd(dppf)Cl₂, add it directly (2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.[18]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80–100 °C) and stir vigorously for the allotted time (typically 4–24 hours).[18]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired product.
Diagrams and Workflows
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical troubleshooting flowchart for addressing low-yield cross-coupling reactions.
Caption: Simplified diagram of the Suzuki-Miyaura catalytic cycle for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to 5-Carbethoxyuracil and Other Pyrimidine Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Utility
In the landscape of heterocyclic chemistry, pyrimidine derivatives stand as fundamental building blocks for a vast array of biologically active molecules, including nucleoside analogs, therapeutic agents, and agrochemicals. Among these, uracil and its 5-substituted analogs are of paramount importance. This guide provides a detailed comparison of 5-Carbethoxyuracil against other key pyrimidine derivatives—namely Uracil, 5-Fluorouracil, and 5-Nitrouracil—focusing on their synthesis, reactivity, and overall utility in chemical synthesis.
Introduction to 5-Substituted Pyrimidines
The substituent at the C5 position of the pyrimidine ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. While unsubstituted uracil serves as a foundational scaffold, derivatives such as the widely-used anticancer drug 5-Fluorouracil, the versatile synthetic intermediate 5-Nitrouracil, and the ester-functionalized this compound each offer distinct advantages and disadvantages in synthetic applications. This comparison aims to provide researchers with the necessary data to make informed decisions when selecting the appropriate pyrimidine derivative for their specific synthetic goals.
Synthesis of Key Pyrimidine Derivatives
The accessibility of these pyrimidine building blocks is a critical factor for their application. Here, we compare common synthetic routes and their reported yields.
Synthetic Pathway Overview
Caption: General synthetic routes to 5-substituted uracils.
Table 1: Comparison of Synthetic Protocols for Pyrimidine Derivatives
| Derivative | Starting Material(s) | Reagents & Conditions | Yield (%) | Reference |
| This compound | Ethyl acetoacetate, Urea, Aldehyde (in Biginelli-like reactions for related structures) | Various catalysts (e.g., CuCl₂·2H₂O), often solvent-free or in refluxing solvent. | Good to excellent for related dihydropyrimidines. | [1][2] |
| 5-Fluorouracil | Uracil | Fluorine gas in acetic acid or hydrogen fluoride. | 52 - 89.4 | [3][4] |
| 5-Nitrouracil | Uracil | Nitric acid, Sulfuric acid | High (specific yield not detailed in initial search) | [5] |
| Uracil | Ethyl formate, Ethyl acetate | One-pot reaction at room temperature. | >70 | [1] |
Experimental Protocols
Synthesis of 5-Fluorouracil via Direct Fluorination[4]
Materials:
-
Uracil
-
Acetic acid (diluent)
-
Fluorine gas
-
Nitrogen gas (inert atmosphere)
Procedure:
-
A suspension of uracil in acetic acid is vigorously stirred in a reaction vessel.
-
A mixture of fluorine and nitrogen gas (e.g., 1:5 volume ratio) is passed through the suspension at a controlled rate and temperature (e.g., 20°C).
-
The reaction progress is monitored by thin-layer chromatography until the disappearance of the starting uracil.
-
Upon completion, the acetic acid is distilled off.
-
The residue is washed with ethyl ether and then recrystallized from water to yield 5-fluorouracil.
Note: Direct fluorination is a hazardous procedure and requires specialized equipment and safety precautions.
Synthesis of 5-Nitrouracil[5]
Materials:
-
Uracil reaction mixture (from the synthesis of uracil)
-
Nitric acid (sp. gr. 1.5)
-
Ice
Procedure:
-
The hot reaction mixture from a uracil synthesis is stirred mechanically.
-
Nitric acid is slowly added from a dropping funnel, allowing the temperature to rise to 105-110°C. This temperature is maintained throughout the addition.
-
After the addition is complete, the mixture is heated on a steam bath for one hour.
-
The reaction mixture is then cooled and poured into a large amount of ice.
-
The precipitated 5-Nitrouracil is collected by filtration, washed with water, and air-dried.
Reactivity and Synthetic Utility
The nature of the 5-substituent dictates the reactivity of the pyrimidine ring, particularly its susceptibility to nucleophilic attack and the acidity of the N-H protons.
Reactivity Overview
Caption: Influence of the 5-substituent on electrophilicity.
This compound: The carbethoxy group is an electron-withdrawing group, which deactivates the pyrimidine ring towards electrophilic substitution but activates it for nucleophilic attack, although to a lesser extent than the nitro or fluoro groups. The ester functionality itself offers a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. This makes this compound a versatile intermediate for introducing a variety of functional groups at the 5-position.
5-Fluorouracil: The highly electronegative fluorine atom significantly activates the C6 position for nucleophilic attack. This enhanced reactivity is a cornerstone of its biological mechanism of action and also makes it a valuable synthon. However, the C-F bond is strong, and displacement of the fluoride ion is generally difficult. N-alkylation of 5-fluorouracil is a common modification to produce prodrugs.[6]
5-Nitrouracil: The nitro group is a strong electron-withdrawing group, rendering the pyrimidine ring highly electron-deficient. This greatly facilitates nucleophilic aromatic substitution at the C6 position. The nitro group can also be reduced to an amino group, providing a pathway to 5-aminouracil and its derivatives, which are themselves important synthetic intermediates.[5]
Uracil: The unsubstituted uracil ring is relatively electron-rich compared to its 5-substituted counterparts with electron-withdrawing groups. It is less reactive towards nucleophiles. Its primary synthetic utility lies in serving as a starting material for the introduction of various functional groups at the 5-position through electrophilic substitution reactions before further modifications.
Comparison of Key Reactions
Table 2: Qualitative Comparison of Reactivity in Common Synthetic Transformations
| Reaction | This compound | 5-Fluorouracil | 5-Nitrouracil | Uracil |
| N-Alkylation | Readily undergoes N-alkylation. | Readily undergoes N-alkylation.[6] | Readily undergoes N-alkylation. | Readily undergoes N-alkylation. |
| Nucleophilic Aromatic Substitution (at C6) | Moderately activated. | Highly activated. | Highly activated. | Not activated. |
| Further functionalization of 5-substituent | Ester group can be hydrolyzed, amidated, or reduced. | C-F bond is generally unreactive to substitution. | Nitro group can be reduced to an amine. | Requires initial functionalization. |
Applications in Drug Development and Research
The choice of a pyrimidine derivative is often dictated by the desired biological activity or the synthetic strategy for a target molecule.
-
This compound and its parent acid, uracil-5-carboxylic acid, serve as precursors for a variety of derivatives with potential biological activities. The ester or acid functionality allows for the attachment of different moieties to modulate properties like solubility, cell permeability, and target binding.
-
5-Fluorouracil is a cornerstone of cancer chemotherapy.[7] Its synthetic derivatives are often developed as prodrugs to improve its therapeutic index.[7]
-
5-Nitrouracil is a key intermediate in the synthesis of various biologically active compounds, including antimicrobial and anticancer agents, primarily through the reduction of the nitro group to an amine followed by further derivatization.
Conclusion
The selection of a 5-substituted uracil derivative for a synthetic campaign is a strategic decision based on a balance of factors including the desired reactivity, the potential for further functionalization, and the ease of synthesis.
-
This compound emerges as a versatile intermediate, offering a reactive handle at the 5-position for a variety of transformations, making it suitable for library synthesis and the introduction of diverse functionalities.
-
5-Fluorouracil , while a critical therapeutic agent, presents a highly activated ring for specific nucleophilic additions, though the fluorine itself is not readily displaced.
-
5-Nitrouracil provides a powerful tool for introducing nitrogen-containing functional groups at the 5-position and for activating the ring towards nucleophilic attack.
-
Uracil remains the fundamental starting point for many syntheses, requiring initial functionalization to impart the desired reactivity.
By understanding the distinct synthetic profiles of these key pyrimidine derivatives, researchers can more effectively design and execute synthetic routes towards novel and impactful molecules.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 4. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]
- 5. Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Alkylated derivatives of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Beyond 5-Carbethoxyuracil: A Comparative Guide to Alternative Reagents for Nucleoside Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of modified nucleosides is a cornerstone of therapeutic innovation. While 5-Carbethoxyuracil has served as a valuable precursor, a range of alternative reagents offer distinct advantages in terms of reactivity, versatility, and yield. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable starting material for your synthetic strategy.
This document focuses on a comparative analysis of prominent alternative reagents to this compound, including 5-halouracils, 5-alkynyluracils, and 5-aminouracils. The performance of these reagents in widely used synthetic transformations such as palladium-catalyzed cross-coupling reactions and Vorbrüggen glycosylation will be examined.
Performance Comparison of 5-Substituted Uracil Derivatives
The choice of a starting reagent for the synthesis of 5-substituted nucleosides significantly impacts the efficiency and feasibility of the synthetic route. 5-Halouracils, particularly 5-iodouracil, have emerged as highly versatile and reactive precursors for a variety of carbon-carbon bond-forming reactions.
| Reagent Class | Typical Application | Representative Yields | Key Advantages |
| This compound | Precursor for further modifications | Moderate to Good | Readily available |
| 5-Halouracils (I, Br, Cl) | Palladium-catalyzed cross-coupling (Heck, Sonogashira, Suzuki) | Good to Excellent (e.g., 84-95% for 5-halo-2'-deoxyuridines)[1] | High reactivity, broad substrate scope |
| 5-Alkynyluracils | Click chemistry, further functionalization | Good | Versatile for introducing complex moieties |
| 5-Aminouracils | Derivatization to amides and other N-containing groups | Good to Excellent (75-100% from 5-bromouracil)[2] | Direct route to amino-functionalized nucleosides |
| 5-Vinyluracils | Diels-Alder reactions, further modifications | Moderate to Good | Reactive diene for cycloadditions |
Key Synthetic Methodologies and Experimental Protocols
The synthesis of 5-substituted nucleosides often involves two key transformations: the formation of the N-glycosidic bond to introduce the sugar moiety and the modification of the 5-position of the uracil base.
Vorbrüggen Glycosylation: Formation of the N-Glycosidic Bond
The Vorbrüggen glycosylation is a widely employed method for the synthesis of nucleosides, involving the reaction of a silylated nucleobase with a protected sugar acetate in the presence of a Lewis acid catalyst.[3]
Experimental Protocol: General Vorbrüggen Glycosylation of a 5-Substituted Uracil
-
Silylation of the Nucleobase: A suspension of the 5-substituted uracil (1.0 eq.) in a mixture of hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) in an anhydrous aprotic solvent (e.g., acetonitrile) is heated at reflux until a clear solution is obtained. The solvent and excess silylating agents are removed under reduced pressure.
-
Glycosylation: The silylated uracil is dissolved in an anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane). The protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1.1 eq.) and a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), 1.2 eq.) are added. The reaction mixture is stirred at room temperature or elevated temperature until the reaction is complete (monitored by TLC).
-
Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The protecting groups are removed using an appropriate method (e.g., methanolic ammonia for acyl groups) to yield the desired nucleoside.
Palladium-Catalyzed Cross-Coupling Reactions: Modification of the 5-Position
5-Halouracil nucleosides are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 5-position. The Heck and Sonogashira reactions are two of the most powerful methods in this context.
Heck Reaction: Synthesis of 5-Vinyluridine Derivatives
The Heck reaction facilitates the coupling of a vinyl group to the 5-position of a halouracil nucleoside.
Experimental Protocol: Heck Reaction of 5-Iodouridine
-
A solution of 5-iodouridine (1.0 eq.), an alkene (e.g., methyl acrylate, 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq.), a phosphine ligand (e.g., PPh₃, 0.2 eq.), and a base (e.g., triethylamine, 2.0 eq.) in an anhydrous solvent (e.g., DMF) is degassed and heated under an inert atmosphere (e.g., argon) at 80-100 °C.
-
The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, filtered through celite, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the 5-vinyluridine derivative.
Sonogashira Coupling: Synthesis of 5-Alkynyluridine Derivatives
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and a 5-halouracil nucleoside.
Experimental Protocol: Sonogashira Coupling of 5-Iodouridine
-
To a solution of 5-iodouridine (1.0 eq.) and a terminal alkyne (1.2 eq.) in a degassed solvent mixture (e.g., THF and triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) are added.
-
The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
The solvent is evaporated, and the residue is purified by column chromatography to yield the 5-alkynyluridine derivative.
Antiviral Mechanism of Action: A Common Pathway for 5-Substituted Nucleoside Analogs
Many 5-substituted uridine analogs exhibit antiviral activity, particularly against herpes simplex virus (HSV) and other DNA viruses.[1][4] Their primary mechanism of action involves the disruption of viral DNA synthesis.
These nucleoside analogs act as prodrugs that are selectively activated in virus-infected cells. The activation process is a three-step phosphorylation cascade, often initiated by a virus-encoded thymidine kinase (TK). The resulting triphosphate analog then acts as a competitive inhibitor and a chain terminator for the viral DNA polymerase.[5]
Conclusion
The synthesis of novel nucleoside analogs is a dynamic field in medicinal chemistry. While this compound remains a viable starting material, the use of alternative reagents, particularly 5-halouracils, offers significant advantages in terms of reactivity and the ability to introduce a diverse range of functional groups via robust palladium-catalyzed cross-coupling reactions. The choice of the optimal precursor will depend on the specific target molecule and the desired synthetic strategy. This guide provides a foundational understanding of the available alternatives and the key synthetic transformations, empowering researchers to make informed decisions in the design and execution of their nucleoside synthesis projects.
References
- 1. Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Carbethoxyuracil and 5-Fluorouracil as Synthetic Building Blocks
In the landscape of pharmaceutical and medicinal chemistry, uracil derivatives serve as pivotal synthons for the development of a wide array of therapeutic agents. Among these, 5-Carbethoxyuracil and the well-established anticancer drug 5-Fluorouracil (5-FU) represent two key starting materials. While both share the common uracil scaffold, their distinct functionalities at the 5-position dictate their unique synthetic utilities and applications. This guide provides a comparative study of these two compounds, focusing on their roles as synthons, supported by experimental data and detailed methodologies.
Chemical Properties and Synthetic Utility at a Glance
A fundamental comparison of the chemical properties of this compound and 5-Fluorouracil reveals their divergent roles in chemical synthesis. The electron-withdrawing nature of the fluorine atom in 5-FU contrasts with the versatile ester functionality in this compound, which allows for a range of chemical transformations.
| Property | This compound | 5-Fluorouracil |
| Molecular Formula | C₇H₈N₂O₄ | C₄H₃FN₂O₂ |
| Molecular Weight | 184.15 g/mol | 130.08 g/mol |
| Melting Point | 207-209 °C | 282-283 °C (decomposes)[1] |
| Solubility | Soluble in hot ethanol | Slightly soluble in water and ethanol, soluble in dilute acid and base[1] |
| Key Functional Group | Ethyl ester at C5 | Fluorine at C5 |
| Primary Role as a Synthon | Precursor for C5-functionalized uracils (e.g., amides, carboxylic acids) | Precursor for N1 and N3-alkylated or acylated 5-FU derivatives (prodrugs) |
Performance as Synthons: A Comparative Overview
The utility of a synthon is best assessed by the efficiency and versatility of the reactions it can undergo. Below is a comparison of the synthetic performance of this compound and 5-Fluorouracil in key transformations.
| Reaction Type | Synthon | Product Type | Typical Yield | Reference |
| Amide Formation | This compound | 5-Carboxamide-uracil derivatives | Good to Excellent | General transformation |
| Hydrolysis | This compound | Orotic Acid (Uracil-6-carboxylic acid) | High | [2] |
| N-Alkylation/Acylation | 5-Fluorouracil | N1/N3-substituted 5-FU derivatives | 61-79% | [3] |
| Co-crystal Formation | 5-Fluorouracil | Supramolecular synthons | Not applicable | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the condensation reaction of diethyl ethoxymethylenemalonate with urea.
Materials:
-
Diethyl ethoxymethylenemalonate
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (dilute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
Add urea to the solution and stir until dissolved.
-
Slowly add diethyl ethoxymethylenemalonate to the reaction mixture.
-
Reflux the mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Synthesis of a 5-Fluorouracil Derivative (N1-Benzoyloxymethyl-5-fluorouracil)
This protocol describes the synthesis of an N1-acylated derivative of 5-FU.[3]
Materials:
-
5-Fluorouracil (5-FU)
-
Benzoyl chloride
-
Triethylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend 5-Fluorouracil in anhydrous DMF in a round-bottom flask.
-
Add triethylamine to the suspension and stir at room temperature.
-
Cool the mixture in an ice bath and slowly add benzoyl chloride.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 6 hours), monitoring by TLC.[3]
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography (e.g., using a hexane:acetone mobile phase).[3]
Signaling Pathways and Logical Relationships
The primary significance of 5-Fluorouracil lies in its role as an anticancer agent that interferes with DNA synthesis. This compound, on the other hand, serves as a precursor to molecules like orotic acid, which is a key intermediate in the de novo pyrimidine biosynthesis pathway.
Caption: Mechanism of action of 5-Fluorouracil.
Caption: Synthetic utility of this compound.
Conclusion
This compound and 5-Fluorouracil, while both derivatives of uracil, serve distinct and complementary roles as synthons in organic and medicinal chemistry. 5-Fluorouracil is a cornerstone in the synthesis of anticancer prodrugs, where modifications at the N1 and N3 positions are common strategies to improve its therapeutic index.[4] Its reactivity is dominated by the influence of the C5-fluoro substituent.
In contrast, this compound's utility stems from the reactivity of its C5-ester group. This functionality allows for its conversion into a variety of other 5-substituted uracils, including amides and the biologically significant orotic acid.[2][5] This makes this compound a valuable starting material for exploring structure-activity relationships of C5-functionalized uracil derivatives.
The choice between these two synthons is therefore dictated by the desired final product. For the development of novel 5-FU prodrugs, 5-FU itself is the indispensable starting material. For the synthesis of diverse C5-substituted uracils with potential applications beyond cancer chemotherapy, this compound offers a versatile and efficient synthetic entry point.
References
- 1. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orotic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives | Puspaningtyas | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]
- 4. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
head-to-head comparison of different synthetic routes to 5-Carbethoxyuracil
For researchers, scientists, and drug development professionals engaged in the synthesis of nucleotide analogs and other heterocyclic compounds, 5-Carbethoxyuracil stands as a valuable building block. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations. This guide provides an objective, data-driven comparison of two prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Pathways
Two principal and well-documented methods for the synthesis of this compound are the classical condensation reaction involving a diethyl malonate equivalent and urea, and the direct esterification of uracil-5-carboxylic acid. The choice between these pathways often hinges on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
| Parameter | Route 1: Condensation of Diethyl Ethoxymethylenemalonate with Urea | Route 2: Esterification of Uracil-5-Carboxylic Acid |
| Starting Materials | Diethyl ethoxymethylenemalonate, Urea, Sodium Ethoxide | Uracil-5-carboxylic acid, Ethanol, Acid Catalyst (e.g., H₂SO₄) |
| Key Transformation | Cyclocondensation | Fischer Esterification |
| Reported Yield | 72-78% | ~85% |
| Reaction Time | Several hours (reflux) | Several hours (reflux) |
| Purification | Recrystallization | Recrystallization |
| Scalability | Well-established for large-scale synthesis | Suitable for laboratory and pilot scales |
| Reagent Considerations | Requires handling of sodium metal and absolute ethanol to prepare sodium ethoxide. | Utilizes corrosive concentrated sulfuric acid. |
Synthetic Pathway Overview
The logical flow of each synthetic route is depicted below, highlighting the key transformations from starting materials to the final product, this compound.
Safety Operating Guide
Proper Disposal of 5-Carbethoxyuracil: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols for chemical reagents is fundamental to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Carbethoxyuracil, a uracil derivative used in various research applications. Following these guidelines is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing.
-
Skin and Body Protection: A full-length laboratory coat should be worn and kept buttoned to protect against accidental skin contact.
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any dust.
Quantitative Data and Physical Properties
For quick reference, the known physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 28485-17-8 |
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Data not readily available |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves collecting the chemical waste for professional disposal.[1] Specific experimental protocols for the neutralization or deactivation of this compound at a laboratory scale are not widely documented.[1] Therefore, the primary approach is to securely contain the waste and transfer it to a licensed waste disposal service.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats, tubes), and materials used for spill cleanup, in a designated and clearly labeled chemical waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the approximate quantity or concentration of the waste. If it is a mixture, list all components.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Professional Disposal:
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Provide the EHS office with an accurate and complete description of the waste.
-
-
Documentation:
-
Maintain a detailed record of the generated waste, including the chemical name, quantity, and the date of disposal, in accordance with your institution's policies and local regulations.
-
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[1] Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[1]
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 5-Carbethoxyuracil
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Carbethoxyuracil in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Hands | Double gloves | Nitrile or latex gloves. Change frequently, especially if contaminated.[1] |
| Eyes | Safety glasses with side shields or goggles | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Body | Laboratory coat or gown | A disposable gown is recommended, especially when handling larger quantities.[1] |
| Respiratory | N95 or higher respirator | Recommended if engineering controls like a fume hood are not available or when handling powders that may become airborne. |
| Feet | Closed-toe shoes | Chemical-resistant shoe covers may be necessary in case of spills.[3] |
Safe Handling and Operational Procedures
Adherence to proper handling procedures is critical to minimize the risk of exposure. All operations should be conducted in a designated and properly ventilated area.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Designate a specific work area, preferably within a chemical fume hood, for handling this compound.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Put on all required PPE as detailed in Table 1.
-
Have a chemical spill kit readily available.
-
-
Handling :
-
Accidental Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4][6]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[2][4][6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4][6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4][5][6]
-
Spill and Waste Disposal Plan
Proper cleanup of spills and disposal of waste are crucial to prevent environmental contamination and secondary exposure.
Spill Cleanup Procedure:
-
Evacuate the area and restrict access.
-
Wearing appropriate PPE (including respiratory protection), cover the spill with an absorbent material from a chemical spill kit.
-
Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.[4]
-
Clean the spill area with soap and water.[7]
-
Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Waste Disposal:
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous waste. |
| Liquid Waste | Collect in a labeled, sealed, and non-breakable container for hazardous liquid waste. Do not pour down the drain.[1] |
| Contaminated PPE | Dispose of as hazardous waste in a designated container. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label before disposing of the container in regular trash, or as directed by your institution's safety office.[1] |
Waste Disposal Workflow
Caption: Waste segregation and disposal workflow.
By following these guidelines, you can significantly reduce the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet when available.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
